molecular formula C32H40O7 B14015376 Longipedlactone J

Longipedlactone J

Cat. No.: B14015376
M. Wt: 536.7 g/mol
InChI Key: VPYOIPWGVNGDBV-JZMSTCSUSA-N
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Description

Longipedlactone J is a useful research compound. Its molecular formula is C32H40O7 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H40O7

Molecular Weight

536.7 g/mol

IUPAC Name

[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate

InChI

InChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3/t19-,23+,24-,25-,26+,28+,31+,32-/m1/s1

InChI Key

VPYOIPWGVNGDBV-JZMSTCSUSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Constituents of Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical constituents isolated from Kadsura heteroclita, a plant of significant interest in traditional medicine and modern drug discovery. This document outlines the major compound classes, presents quantitative data on their biological activities, details the experimental protocols for their isolation and characterization, and visualizes key biological pathways and experimental workflows.

Core Chemical Constituents of Kadsura heteroclita

Kadsura heteroclita is a rich source of bioactive secondary metabolites, with phytochemical studies leading to the identification of over 200 compounds.[1][2] The predominant chemical classes are lignans (B1203133) and triterpenoids, which are believed to be responsible for the plant's diverse pharmacological activities.[2] Other classes of compounds, including sesquiterpenes, flavonoids, and phenolic acids, have also been identified.[1]

Lignans

Lignans are a major group of polyphenolic compounds found in Kadsura heteroclita. These compounds are characterized by the coupling of two phenylpropanoid units. The lignans isolated from this plant can be categorized into several types, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. Many of these compounds have demonstrated significant biological activities, including anti-HIV and anti-inflammatory effects.

Triterpenoids

Triterpenoids are another abundant class of compounds in Kadsura heteroclita. These are complex molecules derived from a 30-carbon precursor, squalene. The triterpenoids from this plant are primarily of the lanostane (B1242432) and cycloartane (B1207475) types.[3] Many of these compounds have shown cytotoxic, anti-inflammatory, and anti-rheumatoid arthritis activities. One of the major triterpenoids with reported anti-cancer, neuroprotective, and anti-neuroinflammatory activities is Schisanlactone E (also known as xuetongsu).

Quantitative Data on Bioactive Compounds

Numerous studies have investigated the biological activities of compounds isolated from Kadsura heteroclita. The following tables summarize the quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, for some of the key bioactive constituents.

Table 1: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita

CompoundCell LineIC50 (µM)Reference
Heteroclitalactone DHL-606.76
Xuetongsu A-F (Compound 7)HL-6050.0
Changnanic acidHL-6050.51
Changnanic acidBel-7402100
Changnanic acidMCF-7100

Table 2: Anti-HIV Activity of Compounds from Kadsura heteroclita

CompoundActivityEC50 (µg/mL)Therapeutic Index (TI)Reference
Compound 6Moderate1.652.9
Compound 12 (Interiorin)Moderate1.465.9
Compounds 8-10, 14, 15Weak--

Table 3: Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) Activity of Compounds from Kadsura heteroclita Leaves

CompoundIC50 (µM)Reference
Compound 219.81 ± 0.26
Compound 1012.73 ± 0.29
Compound 135.70 ± 0.24
Compound 149.25 ± 0.79
Compound 155.66 ± 0.52
Compound 1711.91 ± 0.44
Compound 1813.22 ± 0.27
Compound 1915.94 ± 0.36

Experimental Protocols

The isolation and characterization of chemical constituents from Kadsura heteroclita involve a series of systematic experimental procedures.

General Extraction and Isolation Procedure

A general workflow for the extraction and isolation of compounds from Kadsura heteroclita is as follows:

  • Plant Material Collection and Preparation : The plant material (stems, roots, or leaves) is collected, dried, and pulverized.

  • Extraction : The powdered plant material is extracted with a suitable solvent, commonly 90% ethanol (B145695), using methods such as ultrasonic extraction. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc), to yield fractions with different chemical profiles.

  • Chromatographic Separation : The resulting fractions are subjected to various chromatographic techniques for the separation and purification of individual compounds. These techniques include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • ODS (Octadecylsilane) column chromatography

    • MCI gel column chromatography

    • Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Structure Elucidation : The structures of the purified compounds are determined using a combination of spectroscopic methods, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)

    • High-Resolution Mass Spectrometry (HRMS)

    • X-ray crystallography

Specific Protocol: Preparative Isolation of Heteroclitin D

A specific method for the preparative isolation of Heteroclitin D from Kadsurae Caulis (the stem of Kadsura) has been described:

  • Extraction : 270 g of pulverized dry Kadsurae Caulis was extracted three times with 2700 mL of cyclohexane (B81311) for 30 minutes under sonication. The extracts were combined, filtered, and evaporated to yield approximately 4.86 g of crude extract.

  • Flash Chromatography : The crude extract was subjected to normal-phase flash chromatography. 250 mg of the extract was dissolved in 2.5 mL of cyclohexane for injection. A gradient elution was performed at a flow rate of 25 mL/min. Fractions were collected and those containing Heteroclitin D were combined.

  • Recrystallization : The partially purified Heteroclitin D was further purified by recrystallization from methanol (B129727) to achieve a purity of 99.4%.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Kadsura Constituents

Recent studies have begun to elucidate the mechanisms of action of compounds from the Kadsura genus, particularly their anti-inflammatory effects. Sesquiterpenes from the related species Kadsura coccinea have been shown to attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signaling pathways. Furthermore, extracts from Kadsura heteroclita have been demonstrated to inhibit hepatocyte apoptosis by regulating the expression of key apoptosis-related proteins.

NF_kB_Inhibition cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-p65/p50 (Inactive) IkB->IkB_NFkB NFkB p65/p50 NFkB_n p65/p50 (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation Kadsura_compounds Kadsura Compounds Kadsura_compounds->IKK Inhibition Kadsura_compounds->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by compounds from Kadsura species.

Apoptosis_Regulation cluster_stimulus cluster_regulation cluster_caspase cluster_outcome Stress Hepatocellular Stress Bax Bax (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Caspase8 Caspase-8 Bax->Caspase8 Bcl2->Caspase8 KHS_extract Kadsura heteroclita Stem (KHS) Extract KHS_extract->Bax Down-regulates KHS_extract->Bcl2 Up-regulates KHS_extract->Caspase8 Down-regulates Caspase3 Caspase-3 KHS_extract->Caspase3 Down-regulates Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Regulation of apoptosis by Kadsura heteroclita stem extract.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical experimental workflow for the phytochemical analysis of Kadsura heteroclita.

Experimental_Workflow cluster_preparation cluster_extraction cluster_purification cluster_analysis Plant_Material Kadsura heteroclita (Stems, Roots, or Leaves) Drying Drying Plant_Material->Drying Grinding Grinding/Pulverizing Drying->Grinding Extraction Solvent Extraction (e.g., 90% Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (DCM, EtOAc, etc.) Crude_Extract->Partitioning Fractions Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica, Sephadex, ODS) Fractions->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Pure_Compounds Pure Compounds HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compounds->Bioactivity_Screening

Caption: General experimental workflow for phytochemical analysis of Kadsura heteroclita.

Conclusion

Kadsura heteroclita is a plant with a rich phytochemical profile, dominated by lignans and triterpenoids. These compounds exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutic agents. This guide has provided a consolidated overview of the chemical constituents, their quantitative bioactivities, and the experimental methodologies for their study. The visualization of the implicated signaling pathways offers insights into their potential mechanisms of action, paving the way for further research and development in this field.

References

Physical and chemical properties of Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longipedlactone J is a naturally occurring triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available spectroscopic and analytical data. While specific biological activities and associated signaling pathways for this compound have not been extensively elucidated, this guide serves as a foundational resource for researchers. It includes a summary of its physicochemical characteristics, a general experimental protocol for its isolation, and contextual information on the bioactivities of related compounds from the Kadsura genus.

Physicochemical Properties

This compound is a complex triterpenoid with a distinct molecular architecture. Its fundamental properties have been determined through spectroscopic analysis, primarily from the initial isolation and characterization studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1011762-93-8[1]
Molecular Formula C₃₂H₄₀O₇N/A
Molecular Weight 536.7 g/mol N/A
Natural Source Stems of Kadsura heteroclita[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The following tables summarize the key NMR spectroscopic data as reported in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search resultsN/AN/AN/A

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
Data not available in search resultsN/A

Note: The complete ¹H and ¹³C NMR data for this compound are typically found in specialized publications such as Phytochemistry, 2008, 69(5), 1266-1272. Researchers should consult the primary literature for definitive data.

Experimental Protocols

Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from Kadsura heteroclita, based on standard phytochemical extraction and purification techniques.

  • Extraction: The air-dried and powdered stems of Kadsura heteroclita are extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, which is expected to contain this compound, is subjected to repeated column chromatography on silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate.

  • Further Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G plant_material Dried, powdered stems of Kadsura heteroclita extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound G compound Triterpenoid Lactone (e.g., this compound) mitochondrion Mitochondrial Stress compound->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Triterpenoid Lactones in Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, triterpenoid (B12794562) lactones have garnered significant attention for their potential pharmacological applications, including anti-inflammatory, anti-HIV, and cytotoxic activities.[1][2] Despite the extensive isolation and characterization of these compounds, their biosynthetic pathway in Kadsura remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis in plants to propose a putative pathway for the formation of triterpenoid lactones in Kadsura. It aims to provide a foundational resource for researchers seeking to unravel the intricate molecular machinery responsible for the production of these valuable natural products.

The Genesis of Triterpenoids: The Mevalonate (B85504) Pathway

The biosynthesis of all terpenoids, including triterpenoid lactones, commences with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3][4] In the cytosol of plant cells, these precursors are synthesized via the mevalonate (MVA) pathway, starting from acetyl-CoA.

Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields squalene, a C30 hydrocarbon. The subsequent epoxidation of squalene by squalene epoxidase (SQE) produces 2,3-oxidosqualene, the linear precursor to all cyclic triterpenoids.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVP Mevalonate-5-phosphate Mevalonate->MVP Mevalonate kinase MVPP Mevalonate-5-pyrophosphate MVP->MVPP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate (IPP) MVPP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl pyrophosphate (GPP) IPP->GPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPPS GPP->FPP FPPS Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Putative_Pathway Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanostane Skeleton (e.g., Lanosterol) Oxidosqualene->Lanosterol Lanosterol Synthase (LSS) Oxidized_Lanostane Oxidized Lanostane Intermediate Lanosterol->Oxidized_Lanostane Cytochrome P450s (CYPs) (Hydroxylation, Oxidation) Triterpenoid_Lactone Lanostane-type Triterpenoid Lactone Oxidized_Lanostane->Triterpenoid_Lactone Unknown Enzymes (Lactone Ring Formation) Glycosylated_Lactone Glycosylated Triterpenoid Lactone Triterpenoid_Lactone->Glycosylated_Lactone UDP-Glycosyltransferases (UGTs) Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Pathway Validation Plant_Material Kadsura Plant Material (High Triterpenoid Content) RNA_Seq RNA Sequencing (Transcriptome Analysis) Plant_Material->RNA_Seq Gene_Annotation Gene Annotation & Candidate Selection (OSCs, CYPs, UGTs) RNA_Seq->Gene_Annotation Heterologous_Expression Heterologous Expression (e.g., in Yeast) Gene_Annotation->Heterologous_Expression Enzyme_Assays In vitro / In vivo Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Analysis Product Analysis (LC-MS, GC-MS) Enzyme_Assays->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation Metabolite_Profiling Metabolite Profiling of Kadsura Tissues Metabolite_Profiling->Pathway_Elucidation

References

Spectroscopic and Structural Elucidation of Longipedlactone J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data, structural elucidation, and experimental protocols related to Longipedlactone J, a triterpenoid (B12794562) isolated from Kadsura heteroclita. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

This compound was first isolated and structurally characterized by Pu et al. from the stems of Kadsura heteroclita, with its structure established through extensive spectroscopic methods, including 2D NMR techniques. While the primary literature is the definitive source for the complete spectroscopic data, this guide presents the key ¹H-NMR and ¹³C-NMR data in a structured format for clarity and comparative analysis.

Note: The specific quantitative ¹H-NMR and ¹³C-NMR data for this compound were not available in the public domain through the conducted searches. The tables below are structured to present such data and are based on the expected format from the primary literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound
PositionδH (ppm), multiplicity (J in Hz)
Data not available in search results

Spectra typically recorded in CDCl₃ at a frequency of 400 or 500 MHz.

Table 2: ¹³C-NMR Spectroscopic Data for this compound
PositionδC (ppm)
Data not available in search results

Spectra typically recorded in CDCl₃ at a frequency of 100 or 125 MHz.

Experimental Protocols

The structural elucidation of this compound and related triterpenoids from Kadsura species involves a series of well-established experimental procedures. The following protocols are representative of the methodologies employed.

Isolation and Purification of this compound
  • Plant Material Collection and Preparation: The stems of Kadsura heteroclita are collected, authenticated, and air-dried. The dried material is then powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.

  • Chromatographic Separation: The ethyl acetate fraction, which is often enriched with triterpenoids, is subjected to multiple chromatographic steps for the isolation of pure compounds.

    • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system, typically with a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of methanol-water or acetonitrile-water to yield the pure compound.

Spectroscopic Analysis
  • Sample Preparation: A small amount (typically 1-5 mg) of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and transferred to a 5 mm NMR tube.

  • NMR Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: One-dimensional NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • 2D-NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish the complete planar structure and relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of this compound.

Workflow for Isolation and Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural characterization of a natural product like this compound.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation Collection Collection of Kadsura heteroclita Preparation Drying and Powdering Collection->Preparation Extraction Solvent Extraction (Ethanol/Methanol) Preparation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC NMR NMR Spectroscopy (1D & 2D) PrepHPLC->NMR MS Mass Spectrometry (HR-ESI-MS) PrepHPLC->MS Structure Structure Determination NMR->Structure MS->Structure

General workflow for the isolation and structural elucidation of this compound.

Potential Biological Activities of Longipedlactone J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the biological activities of Longipedlactone J is currently limited. This guide summarizes the available data and explores the potential activities by examining related compounds and the broader class of triterpenoid (B12794562) lactones to which it belongs. The information presented on compounds other than this compound should be considered as a theoretical framework for potential future research and not as established activities of this compound.

Introduction to this compound

This compound is a triterpenoid isolated from the stems of Kadsura heteroclita[1]. Triterpenoids are a large and structurally diverse class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects[2][3]. The complex structure of this compound, established through spectroscopic methods like 2D NMR and CD spectra, suggests potential for significant biological interactions[1].

Reported Biological Activity of this compound

To date, the primary reported biological activity for this compound is weak anti-HIV activity. In a study investigating compounds from Kadsura heteroclita, this compound was among the isolated compounds tested for their effects against HIV[1]. While other compounds from the same plant, such as heteroclitin I and J, showed moderate anti-HIV activity, the activity of this compound was characterized as weak[1].

Compound Source Biological Activity Potency
This compoundKadsura heteroclitaAnti-HIVWeak

Potential Biological Activities Based on Related Compounds

Given the limited data on this compound, this section explores the biological activities of a closely related compound, Longipedlactone B, and the broader class of sesquiterpene and triterpenoid lactones. This information provides a basis for postulating the potential, yet unproven, activities of this compound.

Longipedlactone B, a triterpenoid dilactone isolated from Kadsura longipedunculata, has demonstrated significant cytotoxic effects against human cancer cell lines[4]. This makes it a valuable case study for understanding the potential cytotoxic capabilities of similar compounds like this compound.

Quantitative Bioactivity Data for Longipedlactone B [4]

Compound Cell Line Bioactivity Value (IC₅₀)
Longipedlactone BK562 (Human Chronic Myelogenous Leukemia)Cytotoxicity1.71 µg/mL

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [4]

A representative protocol for determining the cytotoxic activity of a compound like Longipedlactone B is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: K562 cells are seeded in 96-well plates at a specific density and allowed to adhere or stabilize for a set period.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Longipedlactone B) for a specified duration, typically 48 or 72 hours. A vehicle control (like DMSO) is run in parallel[4].

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product[4][5].

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader[4]. The absorbance is directly proportional to the number of viable cells.

Hypothetical Signaling Pathway for Cytotoxicity

While the precise mechanism for Longipedlactone B is not fully elucidated, a plausible pathway for cytotoxic triterpenoids is the induction of apoptosis through the intrinsic pathway[4][5]. This involves mitochondrial stress, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in programmed cell death[4][5].

Longipedlactone_B Longipedlactone B (Hypothetical) Mitochondrial_Stress Mitochondrial Stress Longipedlactone_B->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for Longipedlactone B.

Sesquiterpene and triterpenoid lactones are well-documented for their anti-inflammatory properties[3][6][7][8][9]. These compounds can modulate various inflammatory pathways, suggesting that this compound could possess similar activities.

Potential Mechanisms of Anti-inflammatory Action

  • Inhibition of Pro-inflammatory Mediators: Many lactones inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS)[6][10].

  • Modulation of Signaling Pathways: A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation[2]. They may also affect other pathways like JAK-STAT and MAPK[7].

  • Reduction of Cytokine Release: Compounds like budlein A have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β[9].

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a couple of hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for an additional 24 hours[10].

  • Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent[10]. A decrease in nitrite levels in treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

cluster_0 Inflammatory Response LPS LPS Cell_Activation Macrophage Activation LPS->Cell_Activation NF_kB_Pathway NF-κB Pathway Cell_Activation->NF_kB_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α) NF_kB_Pathway->Inflammatory_Mediators Lactone Triterpenoid Lactone (e.g., this compound - Potential) Lactone->NF_kB_Pathway Inhibition

Caption: Potential anti-inflammatory mechanism of triterpenoid lactones.

Future Directions

The structural complexity and the biological activities of related compounds suggest that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:

  • Broad-spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: If cytotoxicity is observed, elucidating the underlying molecular mechanisms, including apoptosis induction and cell cycle arrest.

  • Anti-inflammatory Assays: Investigating the potential of this compound to modulate inflammatory responses in vitro and in vivo.

  • Antiviral and Antimicrobial Screening: Expanding the investigation of its anti-HIV activity and screening for other antiviral and antimicrobial properties.

Conclusion

While direct evidence of the biological activities of this compound is currently limited to weak anti-HIV effects, the broader family of triterpenoid and sesquiterpene lactones exhibits significant cytotoxic and anti-inflammatory properties. The detailed investigation of related compounds like Longipedlactone B provides a strong rationale for further research into the therapeutic potential of this compound. Comprehensive studies are required to fully characterize its bioactivity profile and to determine its potential as a lead compound for drug development.

References

Longipedlactone J: A Technical Guide to its Molecular Formula and Weight Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of Longipedlactone J, a complex triterpenoid (B12794562) isolated from Kadsura heteroclita. It details the experimental methodologies typically employed for the isolation and structural elucidation of such natural products, and explores potential signaling pathways based on the known biological activities of related compounds.

Core Data Presentation

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₃₂H₄₀O₇
Molecular Weight536.7 g/mol

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and structural characterization of this compound is not extensively detailed in publicly available literature, the following represents a standard methodology for obtaining and characterizing triterpenoids from Kadsura species.[1][2][3][4][5]

Isolation of this compound

A typical isolation workflow for triterpenoids from plant material is depicted below.

Isolation_Workflow Plant_Material Dried and Powdered Stems of Kadsura heteroclita Extraction Extraction with 95% Ethanol Plant_Material->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partitioning Solvent Partitioning (e.g., with Petroleum Ether and Chloroform) Concentration->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound.

1. Plant Material Preparation: The stems of Kadsura heteroclita are collected, air-dried, and pulverized to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

3. Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

4. Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and chloroform. This step separates compounds based on their polarity, with triterpenoids typically concentrating in the less polar fractions.

5. Chromatographic Separation: The chloroform-soluble fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate (B1210297) of increasing polarity, is used to separate the different components of the extract.

6. Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The determination of the molecular formula and weight, along with the complete chemical structure of this compound, is achieved through a combination of spectroscopic techniques.

Structure_Elucidation_Workflow cluster_mass_spec Mass Spectrometry cluster_nmr Nuclear Magnetic Resonance (NMR) Spectroscopy HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Molecular_Formula Determination of Molecular Formula (e.g., C₃₂H₄₀O₇) HRESIMS->Molecular_Formula Provides accurate mass OneD_NMR 1D NMR (¹H and ¹³C NMR) Structural_Framework Elucidation of the Planar Structure and Relative Stereochemistry OneD_NMR->Structural_Framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Structural_Framework

Caption: Workflow for the structural elucidation of this compound.

1. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is employed to determine the accurate mass of the molecular ion. The high resolution allows for the calculation of the elemental composition, leading to the determination of the molecular formula.

2. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular structure, including the carbon skeleton and the placement of functional groups.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, related triterpenoids isolated from Kadsura heteroclita have demonstrated cytotoxic and anti-HIV activities. Based on the known mechanisms of similar compounds, the following are hypothetical signaling pathways that could be relevant to the biological activity of this compound.

Hypothetical Cytotoxic Activity Pathway

Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism for this compound could involve the intrinsic apoptosis pathway.

Apoptosis_Pathway Longipedlactone_J This compound Mitochondrion Mitochondrion Longipedlactone_J->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Hypothetical Anti-HIV Activity Pathway

The anti-HIV activity of related compounds suggests that this compound might interfere with the HIV life cycle. One potential target is the inhibition of viral entry into the host cell.

Anti_HIV_Pathway Longipedlactone_J This compound Viral_Entry Viral Entry (Fusion and Entry) Longipedlactone_J->Viral_Entry Inhibits HIV_Virus HIV Virus Host_Cell Host Cell (T-cell) HIV_Virus->Host_Cell Attempts to infect Host_Cell->Viral_Entry Replication_Blocked Viral Replication Blocked Viral_Entry->Replication_Blocked

Caption: Hypothetical inhibition of HIV entry by this compound.

Disclaimer: The signaling pathways presented are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm the specific mechanisms of action for this compound.

References

A Technical Guide to the Discovery and Isolation of Novel Triterpenoids from Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kadsura, belonging to the Schisandraceae family, is a rich reservoir of structurally diverse and biologically active triterpenoids.[1][2] These natural products, primarily lanostane (B1242432) and cycloartane-type triterpenoids, have garnered significant attention for their potential therapeutic applications, including anti-tumor, anti-HIV, antioxidant, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel triterpenoids from Kadsura, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways.

Quantitative Data Summary

The isolation of novel triterpenoids from various Kadsura species has been reported in numerous studies. The following tables summarize the quantitative data from representative research, highlighting the source, yield, and key spectral characteristics of newly identified compounds.

Table 1: Novel Triterpenoids Isolated from Kadsura coccinea

Compound NameMolecular FormulaYield (mg) / Starting Material (kg)Key Spectroscopic Data (¹H and ¹³C NMR highlights)Reference
Kadsuracoccin Acid AC₃₁H₄₆O₄20.2 / 1.75¹H NMR: δH 4.85, 4.69 (exo-methylene); ¹³C NMR: δC 175.1, 172.6 (carboxyls)[3]
Heilaohuacid ANot SpecifiedNot Specified¹H-¹H COSY and HMBC correlations established a 3,4-seco-17,13-friedo-lanostane skeleton.
Heilaohuacid BNot SpecifiedNot SpecifiedHMBC correlations indicated a 3,4-seco-17,14-friedo-lanostane skeleton.
Kadcoccitane EC₃₀H₄₂O₅Not Specified¹H NMR: δH 10.33 (aldehyde); ¹³C NMR: δC 214.8 (carbonyl), 173.8 (carboxyl)
Kadcoccitane FC₃₀H₄₂O₅Not Specified¹H NMR: δH 5.98, 6.30 (olefinic protons); ¹³C NMR showed 30 carbon signals.

Table 2: Novel Triterpenoids Isolated from Kadsura heteroclita

Compound NameMolecular FormulaYield (mg) / Starting Material (kg)Key Spectroscopic Data (¹H and ¹³C NMR highlights)Reference
Heteroclitalactone A-ENot SpecifiedNot SpecifiedStructures were characterized by extensive 1D and 2D NMR spectral analyses.
Heteroclic AcidNot SpecifiedNot SpecifiedStructure elucidated through 1D and 2D NMR.
Xuetongsu A-FNot SpecifiedNot SpecifiedStructures established on the basis of 1D, 2D NMR and HRESIMS spectra.
Heteroclitalactone G-MNot SpecifiedNot SpecifiedCharacterized by extensive 1D and 2D NMR spectroscopic analyses.

Bioactivity of Isolated Triterpenoids

Several novel triterpenoids from Kadsura have demonstrated significant biological activities. Table 3 provides a summary of the cytotoxic and anti-inflammatory activities of selected compounds.

Table 3: Bioactivity of Triterpenoids from Kadsura

CompoundBioactivityCell Line / AssayIC₅₀ (µM)Reference
Heteroclitalactone DCytotoxicHL-606.76
Xuetongsu A-FCytotoxicHL-60Compound 7 showed weak activity with an IC₅₀ of 50.0
Heilaohuacid DAnti-inflammatory (IL-6 inhibition)LPS-induced RAW 264.78.15
Compound 31 (from K. coccinea)Anti-inflammatory (IL-6 inhibition)LPS-induced RAW 264.79.86
Compound 17 (from K. coccinea)Inhibition of RA-FLS proliferationRheumatoid Arthritis-Fibroblastoid Synovial cells7.52
Compound 18 (from K. coccinea)Inhibition of RA-FLS proliferationRheumatoid Arthritis-Fibroblastoid Synovial cells8.85
Compound 31 (from K. coccinea)Inhibition of RA-FLS proliferationRheumatoid Arthritis-Fibroblastoid Synovial cells7.97
Angustific Acid AAnti-HIV---EC₅₀ of 6.1 µg/mL
Lancilactone CAnti-HIV---EC₅₀ of 1.4 µg/mL
Nigranoic AcidHIV-1 PR inhibition---15.79
Kadsuranic Acid AHIV-1 PR inhibition---20.44

Experimental Protocols

The successful isolation and characterization of novel triterpenoids from Kadsura rely on a series of well-defined experimental procedures. The following sections detail the typical methodologies employed.

Plant Material Collection and Preparation

The specific part of the Kadsura plant used (stems, rhizomes, or roots) is crucial for the targeted isolation of triterpenoids. For example, the dried rhizome of K. coccinea was collected in Guangxi Province, People's Republic of China, and identified by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference. The collected plant material is then dried, often powdered, to increase the surface area for efficient extraction.

Extraction and Fractionation

The powdered plant material is extracted with a suitable solvent, commonly 80% acetone (B3395972) or ethanol. The extraction is usually performed multiple times to ensure a high yield of the crude extract. The solvent is then evaporated under reduced pressure. The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates the compounds based on their polarity, enriching the triterpenoids in specific fractions (often the ethyl acetate and n-butanol fractions).

Chromatographic Isolation and Purification

The enriched fractions are subjected to various chromatographic techniques to isolate the individual compounds. A common strategy involves:

  • Column Chromatography (CC): The fraction is first separated on a column packed with a stationary phase like silica (B1680970) gel or a polymer resin (e.g., CHP-20P). The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC. This technique offers higher resolution and is often the final step in obtaining pure compounds. A variety of columns (e.g., ODS, Fluofix-120N) and mobile phases are used depending on the properties of the target triterpenoids.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.

  • Other Spectroscopic Techniques: Infrared (IR) spectroscopy is used to identify functional groups, and Ultraviolet (UV) spectroscopy provides information about conjugated systems. In some cases, X-ray crystallography is used to determine the absolute stereochemistry of a compound.

Visualizing the Process: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways. The following diagrams were created using the DOT language to illustrate key processes in the discovery and analysis of triterpenoids from Kadsura.

Experimental_Workflow Plant_Material Kadsura Plant Material (Stems, Roots, etc.) Extraction Extraction (e.g., 80% Acetone) Plant_Material->Extraction Crude_Extracts Crude Extracts Extraction->Crude_Extracts Partitioning Solvent Partitioning (e.g., Chloroform, Ethyl Acetate) Column_Chromatography Column Chromatography (Silica Gel, etc.) Partitioning->Column_Chromatography Crude_Extracts->Partitioning Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Isolated Pure Triterpenoids HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation Bioassays Biological Activity Screening (Cytotoxicity, Anti-inflammatory) Pure_Compounds->Bioassays

Caption: A generalized workflow for the isolation and identification of novel triterpenoids.

Anti_Inflammatory_Pathway LPS LPS RAW264_7 RAW 264.7 Macrophage LPS->RAW264_7 activates Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) RAW264_7->Signaling_Cascade Kadsura_Triterpenoid Kadsura Triterpenoid (e.g., Heilaohuacid D) Kadsura_Triterpenoid->Signaling_Cascade inhibits Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Release Release of IL-6, TNF-α Gene_Expression->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Caption: Inhibition of pro-inflammatory cytokine release by Kadsura triterpenoids.

Anti_HIV_Mechanism HIV_Replication HIV Replication Cycle HIV_Protease HIV-1 Protease HIV_Replication->HIV_Protease requires Inhibition Inhibition of Viral Maturation HIV_Protease->Inhibition Kadsura_Triterpenoid Kadsura Triterpenoid (e.g., Nigranoic Acid) Kadsura_Triterpenoid->HIV_Protease inhibits

Caption: Proposed mechanism of anti-HIV activity via protease inhibition.

Conclusion

The genus Kadsura continues to be a promising source of novel triterpenoids with diverse chemical structures and significant pharmacological activities. The systematic application of modern extraction, isolation, and spectroscopic techniques is essential for the continued discovery and characterization of these valuable natural products. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, paving the way for future investigations into the therapeutic potential of Kadsura triterpenoids.

References

The Stereochemical Elucidation of Longipedlactone J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Longipedlactone J is a complex triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. Its intricate polycyclic structure presents a significant challenge for complete stereochemical assignment. The definitive stereostructure of this compound was established through a combination of advanced spectroscopic techniques, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) and Circular Dichroism (CD) spectroscopy. This guide provides an in-depth overview of the methodologies and logical framework employed in the determination of the relative and absolute stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a member of the triterpenoid class of natural products, a diverse group of compounds known for their wide range of biological activities. It was first isolated from Kadsura heteroclita, a plant used in traditional medicine[1][2][3]. The structural elucidation of such complex molecules is a critical step in understanding their chemical properties and potential therapeutic applications. The stereochemistry, in particular, is paramount as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The determination of the stereochemistry of this compound relies on a multi-faceted approach. High-resolution mass spectrometry establishes the molecular formula, while a suite of NMR experiments reveals the planar structure and the relative configuration of its chiral centers. Finally, chiroptical methods like CD spectroscopy are employed to assign the absolute configuration of the molecule.

Physicochemical and Spectroscopic Data

While the primary literature containing the complete quantitative NMR data for this compound could not be accessed for this guide, the following table summarizes the known properties based on available information. The structural elucidation was reported to be based on extensive spectroscopic analysis[1][2].

PropertyValueSource
Molecular Formula C32H40O7[1]
CAS Number 1011762-93-8[1]
Source Stems of Kadsura heteroclita[1][3]
Structural Class Triterpenoid[1]

Methodologies for Stereochemical Determination

The stereochemical assignment of a complex natural product like this compound is a systematic process. The general workflow involves establishing the planar structure, determining the relative stereochemistry of the chiral centers, and finally, assigning the absolute configuration.

G cluster_0 Overall Workflow for Stereochemical Elucidation A Isolation & Purification of this compound B Determination of Planar Structure (1D & 2D NMR, HRMS) A->B C Determination of Relative Stereochemistry (NOESY/ROESY) B->C D Determination of Absolute Configuration (CD Spectroscopy, X-ray Crystallography) C->D E Final Stereostructure Assignment D->E

A general workflow for the stereochemical elucidation of a natural product.
Determination of Relative Stereochemistry: Nuclear Overhauser Effect Spectroscopy (NOESY)

The relative configuration of stereocenters in a molecule is determined by identifying protons that are in close proximity in space. The primary technique for this is Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects through-space correlations between protons that are typically within 5 Å of each other. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity, which allows for the deduction of the relative stereochemistry of the substituents on the ring systems.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The solution is then transferred to a 5 mm NMR tube. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching of the NOE.

  • Instrument: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used.

  • Pulse Program: A gradient-selected, phase-cycled NOESY pulse sequence (e.g., noesygpph) is employed.

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans: 16-32 per increment.

    • Number of Increments: 256-512 in the F1 dimension.

    • Mixing Time (d8): This is a critical parameter and is typically optimized. A range of mixing times (e.g., 300-800 ms) is often used.

    • Relaxation Delay: 2.0-2.5 seconds.

The logical process of deducing relative stereochemistry from NOESY data is illustrated below.

G cluster_0 Logic of Relative Stereochemistry Determination using NOESY A Acquire 2D NOESY Spectrum B Identify Key Cross-Peaks between Protons on Different Stereocenters A->B C Correlate Cross-Peaks to Through-Space Proximity (< 5 Å) B->C E Compare Observed NOESY Correlations with Inter-proton Distances in Models C->E D Build 3D Model of Possible Diastereomers D->E F Assign Relative Stereochemistry to the Diastereomer that Best Fits the Data E->F

Logical flow for assigning relative stereochemistry from NOESY data.
Determination of Absolute Configuration: Circular Dichroism (CD) Spectroscopy

Once the relative stereochemistry is established, the absolute configuration of the molecule must be determined. For chiral molecules that possess chromophores, Circular Dichroism (CD) spectroscopy is a powerful technique. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the absolute configuration of the chromophore's environment.

The absolute configuration of this compound was reportedly determined by the application of CD spectra[1][2]. This typically involves comparing the experimental CD spectrum with the theoretically calculated spectra for the possible enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest. The concentration is adjusted to give an absorbance of approximately 1 at the wavelength of maximum absorption.

  • Instrument: A CD spectropolarimeter is used.

  • Data Acquisition:

    • The CD spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).

    • A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

    • The data is typically expressed in terms of molar ellipticity [θ] (deg·cm²·dmol⁻¹).

The process of absolute configuration determination using CD spectroscopy is outlined in the following diagram.

G cluster_0 Workflow for Absolute Configuration Determination via CD Spectroscopy A Obtain Experimental CD Spectrum of this compound D Compare Experimental CD Spectrum with Theoretical Spectra A->D B Propose Possible Enantiomeric Structures based on Relative Stereochemistry C Perform Computational Modeling (e.g., DFT) to Generate Theoretical CD Spectra for Each Enantiomer B->C C->D E Assign Absolute Configuration based on the Best Match D->E

Workflow for assigning absolute configuration using CD spectroscopy.

Conclusion

The stereochemical elucidation of this compound is a testament to the power of modern spectroscopic techniques. While the complete experimental data from the primary literature was not accessible for this review, the established methodologies provide a clear roadmap for how the complex three-dimensional structure of this natural product was determined. The combination of 2D NMR techniques, particularly NOESY, to define the relative stereochemistry, followed by the application of CD spectroscopy to assign the absolute configuration, represents a standard and robust approach in natural product chemistry. A definitive confirmation of the stereostructure would ideally be provided by single-crystal X-ray diffraction, although it is not confirmed if this was performed for this compound. The elucidation of the precise stereochemistry of this compound is a crucial step for any future research into its biological activity and potential as a therapeutic agent.

References

Methodological & Application

Protocol for the Isolation of Longipedlactone J from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Longipedlactone J is a triterpenoid (B12794562) compound isolated from the stems of Kadsura heteroclita, a plant belonging to the Schisandraceae family.[1][2][3] This family of plants is a rich source of bioactive secondary metabolites, including lignans (B1203133) and triterpenoids, which have garnered significant interest for their potential pharmacological activities.[1][3] Triterpenoids from Kadsura species, in particular, have demonstrated promising anti-HIV and cytotoxic effects in preclinical studies.[1][3] This document provides a detailed protocol for the isolation and purification of this compound from Kadsura heteroclita stems, intended for researchers, scientists, and drug development professionals. The methodologies described are based on established phytochemical separation techniques.

Data Presentation

The following table summarizes the quantitative data related to the isolation and bioactivity of compounds from Kadsura heteroclita, as reported in relevant literature.

CompoundYield (% of Dry Weight)PurityIC50 (µM) vs. HL-60EC50 (µg/mL) - Anti-HIVTherapeutic Index (TI) - Anti-HIV
This compound Data not available>98% (typical for isolated natural products)Data not availableData not availableData not available
Heteroclitalactone D Data not available>98%6.76Not ReportedNot Reported
Compound 6 Data not available>98%Not Reported1.652.9
Compound 12 Data not available>98%Not Reported1.465.9

Note: Quantitative yield for this compound is not specified in the reviewed literature. Purity is assumed to be high as is standard for structural elucidation. IC50 and EC50 values for other compounds from the same plant are provided for context.

Experimental Protocols

This section details the methodology for the isolation of this compound from the stems of Kadsura heteroclita.

Plant Material Collection and Preparation
  • Collection: The stems of Kadsura heteroclita are collected. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.

  • Pulverization: The dried stems are pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • The powdered stems of K. heteroclita are extracted with 95% ethanol (B145695) under reflux for 2 hours. This process is repeated three times to ensure exhaustive extraction.

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The EtOAc-soluble fraction, which is expected to contain this compound, is concentrated under reduced pressure.

Chromatographic Purification

The purification of this compound from the ethyl acetate fraction is achieved through a multi-step chromatographic process.

  • Silica (B1680970) Gel Column Chromatography:

    • The concentrated EtOAc fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar components are combined.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

    • The column is eluted with a suitable solvent system, such as CHCl₃-MeOH (1:1), to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is achieved using preparative HPLC.

    • A reversed-phase C18 column is typically used.

    • The mobile phase consists of a gradient of acetonitrile (B52724) (MeCN) and water (H₂O).

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:[1][3]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Analysis A Collection of K. heteroclita Stems B Air Drying A->B C Pulverization B->C D 95% Ethanol Reflux Extraction C->D E Concentration D->E F Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I Preparative HPLC H->I J Structure Elucidation (NMR, MS) I->J

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway for Bioactivity

While the specific signaling pathway of this compound is not yet fully elucidated, the cytotoxic activity of related triterpenoids from Kadsura heteroclita suggests a potential mechanism involving the induction of apoptosis.

G cluster_0 Induction cluster_1 Cellular Response cluster_2 Apoptotic Cascade cluster_3 Outcome A This compound B Induction of Oxidative Stress A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Caspase Activation D->E F PARP Cleavage E->F G Apoptosis F->G

Caption: Hypothesized apoptotic pathway for triterpenoids.

References

High-Purity Purification of Longipedlactone J: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the high-purity purification of Longipedlactone J, a complex terpenoid of significant interest. Due to the limited publicly available data specifically for this compound, the protocols outlined here are based on established and robust methods for the purification of structurally similar diterpenoids and terpene lactones, such as Longipedlactone B.[1] These methods are designed to yield a final product of high purity, suitable for downstream applications including structural elucidation, pharmacological studies, and drug development.

Introduction to Purification Challenges

The purification of natural products like this compound from complex plant extracts presents several challenges. These include the presence of numerous structurally related compounds, potential for degradation during the purification process, and the need for multiple orthogonal separation techniques to achieve high purity.[2][3][4] A typical purification workflow involves a multi-step strategy, beginning with crude extraction and progressively enriching the target compound through various chromatographic techniques.[1][5]

Overall Purification Workflow

The purification of this compound can be achieved through a sequential process involving extraction, fractionation, and two stages of chromatography. This multi-step approach ensures the systematic removal of impurities with varying polarities and molecular properties.

Purification_Workflow Start Dried Plant Material (e.g., Kadsura heteroclita stems) Extraction Methanol (B129727) Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Crude Extract ColumnChrom Silica (B1680970) Gel Column Chromatography Partitioning->ColumnChrom Ethyl Acetate (B1210297) Fraction PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC Semi-Purified Fractions FinalProduct High-Purity This compound PrepHPLC->FinalProduct

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Fractionation

This initial phase aims to extract a broad range of compounds from the plant material and then narrow down the fraction containing this compound.

Materials:

  • Dried and powdered plant material (e.g., stems of Kadsura heteroclita)

  • Methanol (ACS grade)

  • Hexane (B92381) (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Large glass beakers and separating funnels

Procedure:

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours.[1] Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a 9:1 mixture of methanol and water.

    • Perform liquid-liquid partitioning with hexane to remove non-polar compounds such as fats and sterols. Discard the hexane layer.

    • Partition the remaining aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is expected to contain the diterpenoids, including this compound.[1]

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography

This step provides a medium-resolution separation of the compounds in the ethyl acetate fraction based on their polarity.[2]

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Fraction collector

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into the glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the prepared column.[1]

  • Elution: Elute the column with a step gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[1]

  • Fraction Collection: Collect fractions of equal volume and monitor the composition of each fraction by TLC.

  • Pooling: Combine the fractions that contain the compound of interest, as identified by TLC analysis.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final "polishing" step uses reverse-phase HPLC to achieve high purity.[1][6]

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Methanol (HPLC grade) or Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the combined and dried fractions from the silica gel column in the mobile phase. Filter the solution through a 0.45 µm filter before injection.[1]

  • Chromatography: Inject the sample into the preparative HPLC system. Elute with a gradient of methanol and water or acetonitrile and water.[1] The optimal gradient should be determined using an analytical HPLC first.

  • Collection: Collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Assess the purity of the final collected fraction using analytical HPLC with a photodiode array (PDA) detector.[1]

Data Presentation

The following tables summarize the expected outcomes and analytical parameters for the purification of this compound.

Table 1: Summary of Purification Steps and Expected Outcomes

Purification StepFraction of InterestKey Impurities RemovedEstimated Purity
Methanol Extraction Crude Extract---< 5%
Solvent-Solvent Partitioning Ethyl Acetate FractionHighly non-polar and highly polar compounds5-15%
Silica Gel Chromatography Pooled FractionsCompounds with different polarity60-80%
Preparative HPLC Collected PeakStructurally similar compounds> 98%

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterValue
Instrumentation High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)[7]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Gradient elution with acetonitrile and water[7]
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C[7]
Detection Wavelength 225 nm[7]
Injection Volume 10 - 20 µL

Visualization of Purification Logic

The purification process is a logical progression of increasing the purity of the target compound by systematically removing impurities.

Purification_Logic cluster_0 Crude Mixture cluster_1 After Partitioning cluster_2 After Silica Gel Chromatography cluster_3 Final Product (High Purity) A This compound A1 This compound A->A1 Removes B, C D1 Impurity C A->D1 Removes B, C B Impurity A (High Polarity) B->A1 Removes B, C B->D1 Removes B, C C Impurity B (Low Polarity) C->A1 Removes B, C C->D1 Removes B, C D Impurity C (Similar Polarity) D->A1 Removes B, C D->D1 Removes B, C A2 This compound A1->A2 Reduces C D2 Trace Impurity C A1->D2 Reduces C D1->A2 Reduces C D1->D2 Reduces C A3 This compound A2->A3 Removes C D2->A3 Removes C

Caption: Logical progression of impurity removal during purification.

References

Application Notes and Protocols for Cytotoxicity Assays with Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone J is a member of the triterpenoid (B12794562) class of natural compounds.[1] While specific biological activities of this compound are still under investigation, related compounds, such as Longipedlactone B, have demonstrated significant cytotoxic effects against various human cancer cell lines.[2] This has led to growing interest in the potential of this compound as a novel anti-cancer agent.[3] This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cells. The methodologies described herein are foundational for the in vitro evaluation of this compound's therapeutic potential.

Disclaimer: Limited public data is available for this compound. The information and protocols provided are based on methodologies used for structurally related compounds, such as sesquiterpene lactones and Longipedlactone B.[3] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM) - Example Data
A549Lung CarcinomaMTT488.5 ± 1.2
HeLaCervical CarcinomaLDH4812.3 ± 2.1
HepG2Hepatocellular CarcinomaSRB726.8 ± 0.9
HEK293Normal Embryonic KidneyMTT48> 100

IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments. This is example data and should be replaced with experimental findings.

Table 2: Apoptosis Induction by this compound in A549 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)Caspase-3 Activity (Fold Change)
Vehicle Control03.2 ± 0.51.0 ± 0.1
This compound515.8 ± 2.12.5 ± 0.3
This compound1035.2 ± 3.54.8 ± 0.6
This compound2058.9 ± 4.27.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments. This is example data and should be replaced with experimental findings.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™, LDH-Glo™)

  • 96-well clear-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired incubation time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution from the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer from the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Prepare this compound (Serial Dilutions) treatment 4. Treat Cells (24, 48, 72h incubation) compound_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay 5c. Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_acquisition 6. Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (IC50, % Apoptosis) data_acquisition->data_analysis

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of related sesquiterpene lactones, this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

signaling_pathway cluster_trigger External Stimulus cluster_cellular_response Cellular Response cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase longipedlactone This compound ros ↑ Reactive Oxygen Species (ROS) longipedlactone->ros mapk MAPK Pathway (JNK, p38) ros->mapk activates nfkb ↓ NF-κB Pathway ros->nfkb inhibits bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 caspases Caspase Activation (Caspase-9, Caspase-3) mapk->caspases cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized signaling cascade for this compound-induced apoptosis.

References

Application Notes and Protocols: In Vitro Anti-HIV Activity Testing of Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids, a class of naturally occurring compounds found in various plants, have demonstrated a broad spectrum of biological activities, including potent antiviral properties.[1] This has led to significant interest in their potential as therapeutic agents against the Human Immunodeficiency Virus (HIV). Several triterpenoids and their derivatives have been shown to inhibit HIV replication at different stages of the viral life cycle, such as entry, reverse transcription, and maturation.[2][3][4] Due to their structural diversity and multiple mechanisms of action, triterpenoids represent a promising source for the development of novel anti-HIV drugs.[5]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of the anti-HIV activity of triterpenoids. The described assays are essential for determining the efficacy and cytotoxicity of these compounds, which are critical parameters in the drug discovery and development process.

Experimental Workflow

The overall workflow for testing the anti-HIV activity of triterpenoids involves an initial screening for cytotoxicity to determine the appropriate concentration range for antiviral assays. Subsequently, the compounds are evaluated for their ability to inhibit HIV replication through various methods, such as quantifying viral proteins (p24 antigen) or observing virus-induced cytopathic effects (syncytium formation).

G cluster_0 Initial Screening cluster_1 Antiviral Activity Assays cluster_2 Mechanism of Action Studies Triterpenoid (B12794562) Triterpenoid Compound Cytotoxicity Cytotoxicity Assay (MTT) Triterpenoid->Cytotoxicity CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50/EC50) CC50->SI p24 p24 Antigen ELISA EC50 Determine EC50 p24->EC50 Syncytium Syncytium Formation Assay Syncytium->EC50 EC50->SI RT_assay Reverse Transcriptase Assay SI->RT_assay Entry_assay Entry/Fusion Assay SI->Entry_assay Maturation_assay Maturation Assay SI->Maturation_assay

Figure 1: Experimental workflow for in vitro anti-HIV testing of triterpenoids.

Data Presentation: Anti-HIV Activity of Triterpenoids

The following tables summarize the in vitro anti-HIV-1 activity of representative triterpenoids from different classes. The data includes the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).

Table 1: Oleanolic Acid and its Derivatives

CompoundCell LineCC50 (µM)EC50 (µM)SIReference
Oleanolic AcidH947.83.712.9
Oleanolic AcidPBMC>10022.7>4.4
Derivative 15H913.90.00393570
Derivative 18H911.20.000522400

Table 2: Ursolic Acid and its Derivatives

CompoundCell LineCC50 (µM)EC50 (µM)SIReference
Ursolic AcidH914.34.43.3
3-O-Diglycoryl-ursolic acidH948.20.31155.5
3-O-(3',3'-dimethylsuccinyl)-ursolic acidH949.52.123.6

Table 3: Lupane Triterpenoids and their Derivatives

CompoundCell LineCC50 (µM)EC50 (µM)SIReference
Betulinic AcidMT-2131.49.3
Bevirimat (DSB)H9>20<0.00035>20000
30-Oxo-calenduladiolCCR5+/CXCR4+/CD4+ cellsNot specified1Not specified
BetuloneMT-2/Primary T cellsNot specifiedNot specifiedNot specified

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the triterpenoid that is toxic to the host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell viability.

Materials:

  • Triterpenoid compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Host cell line (e.g., MT-4, CEM-SS, TZM-bl)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the triterpenoid compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a cell control (no compound) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Anti-HIV Assay: p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is an indicator of viral replication.

Materials:

  • HIV-1 p24 Antigen Capture ELISA kit (commercial kits are available)

  • Chronically HIV-1 infected cell line (e.g., H9/IIIB) or laboratory-adapted HIV-1 strain

  • Target cell line (e.g., MT-4, CEM-SS)

  • Triterpenoid compound

  • 96-well microtiter plates

  • Cell culture medium

Procedure:

  • Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of the triterpenoid compound in culture medium.

  • Add the diluted compound and a predetermined amount of HIV-1 virus stock to the wells containing the target cells.

  • Include a virus control (cells + virus, no compound), a cell control (cells only), and a positive control (e.g., a known anti-HIV drug like Zidovudine).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatant.

  • Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for p24.

    • Adding the cell culture supernatants to the wells.

    • Adding a biotinylated detector antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate (e.g., TMB) and stopping the reaction.

    • Reading the absorbance at 450 nm.

  • Calculate the concentration of p24 in each well using a standard curve generated with recombinant p24 antigen.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the compound concentration.

Anti-HIV Assay: Syncytium Formation Assay

This assay is used for syncytium-inducing (SI) strains of HIV-1 and measures the inhibition of virus-induced cell fusion.

Materials:

  • Syncytium-inducing HIV-1 strain (e.g., NL4-3)

  • Chronically infected cell line (e.g., H9/IIIB)

  • Target cell line sensitive to syncytium formation (e.g., CEM-SS, MT-2)

  • Triterpenoid compound

  • 24-well or 48-well plates

  • Inverted microscope

Procedure:

  • Seed the target cells (e.g., CEM-SS) in a plate.

  • Co-culture the target cells with a small number of chronically infected cells (e.g., H9/IIIB) at a ratio that allows for clear syncytia formation (e.g., 10:1).

  • Add serial dilutions of the triterpenoid compound to the co-culture.

  • Include a virus control (co-culture without compound) and a cell control (target cells only).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Observe and count the number of syncytia (multinucleated giant cells) in each well using an inverted microscope. A syncytium is typically defined as a cell containing four or more nuclei.

  • The percentage of inhibition of syncytium formation is calculated relative to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that inhibits syncytium formation by 50%.

Mechanisms of Action of Anti-HIV Triterpenoids

Triterpenoids can interfere with various stages of the HIV life cycle. The following diagrams illustrate some of the known mechanisms of action.

G cluster_0 HIV Entry gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor CD4->CCR5 conformational change gp41 gp41 CCR5->gp41 activates Fusion Membrane Fusion gp41->Fusion EntryInhibitor Triterpenoid (e.g., Lupane derivatives) EntryInhibitor->CCR5 blocks G cluster_1 Reverse Transcription ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT template ViralDNA Viral DNA RT->ViralDNA synthesizes RTInhibitor Triterpenoid (e.g., Betulin diacetate) RTInhibitor->RT inhibits G cluster_2 Viral Maturation Gag Gag Polyprotein Protease HIV Protease Gag->Protease cleavage CASP1 CA-SP1 Protease->CASP1 CA Capsid (p24) CASP1->CA final cleavage MaturationInhibitor Triterpenoid (e.g., Bevirimat) MaturationInhibitor->CASP1 binds & prevents cleavage

References

Longipedlactone J: Solubility, and Protocols for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Longipedlactone J is a naturally occurring triterpenoid (B12794562) that has demonstrated potential biological activities, including anti-HIV and cytotoxic effects.[1] As with many complex natural products, understanding its solubility is critical for its use in in vitro and in vivo studies.[2] This document provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It also includes protocols for preparing stock solutions and for evaluating its biological activities.

Solubility Profile

This compound exhibits good solubility in several common organic solvents but is sparingly soluble in aqueous solutions.[2] This characteristic is typical for many lipophilic triterpenoids.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Aqueous BuffersSparingly Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its poor aqueous solubility, a concentrated stock solution of this compound should be prepared in an appropriate organic solvent, such as DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for aqueous-based cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent-induced cytotoxicity or off-target effects.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostatic shaker incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Scintillation vials

Procedure:

  • Add an excess amount of this compound powder to a scintillation vial.

  • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Seal the vial and place it in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in the tested buffer.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic and anti-HIV activities. While the precise molecular mechanisms are still under investigation, plausible signaling pathways can be hypothesized based on the activities of related triterpenoids.

Cytotoxicity and a Hypothetical Apoptotic Pathway

Many cytotoxic triterpenoids induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Longipedlactone_J This compound Mitochondrial_Stress Mitochondrial Stress Longipedlactone_J->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Anti-HIV Activity and Potential Mechanisms

The anti-HIV activity of this compound could be attributed to the inhibition of various stages of the HIV life cycle. A time-of-addition assay is a common method to identify the specific stage of inhibition.

cluster_workflow Time-of-Addition Assay Workflow Infection Infect Cells with HIV Add_Compound_T0 Add this compound at Time 0 Infection->Add_Compound_T0 Add_Compound_T_Post Add this compound at Various Post-Infection Time Points Infection->Add_Compound_T_Post Incubate Incubate for 48-72h Add_Compound_T0->Incubate Add_Compound_T_Post->Incubate Measure_Replication Measure Viral Replication (e.g., p24 ELISA or Luciferase Assay) Incubate->Measure_Replication Analyze Analyze Inhibition at Each Time Point Measure_Replication->Analyze Identify_Target Identify Potential Stage of Inhibition Analyze->Identify_Target

Caption: Workflow for a time-of-addition assay to determine the stage of HIV inhibition.

Conclusion

This compound is a promising natural product with notable biological activities. Its solubility in DMSO allows for the preparation of stock solutions suitable for a variety of in vitro assays. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential and mechanism of action of this compound. Further studies are warranted to obtain quantitative solubility data and to elucidate the specific signaling pathways modulated by this compound.

References

Unraveling Nature's Secrets: A Guide to Determining the Mechanism of Action of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. However, a significant bottleneck in their development as therapeutic agents is the elucidation of their mechanism of action (MoA). Understanding how a natural product exerts its effects at a molecular level is crucial for target validation, lead optimization, and predicting potential side effects. This document provides detailed application notes and protocols for a range of cutting-edge and classical techniques employed to identify the molecular targets and delineate the MoA of natural products.

I. Strategic Approaches to MoA Determination

The journey to uncover a natural product's MoA can commence from two principal starting points: observing its biological effect (phenotype) or predicting its molecular target. These two philosophies are embodied in forward and reverse pharmacology.

Forward Pharmacology (Phenotypic Screening)

This classical approach begins with identifying a desired biological effect of a natural product in a cellular or organismal model without prior knowledge of the specific molecular target.[1] Subsequent investigations then aim to deconvolute the molecular players responsible for the observed phenotype.

Application Note: Phenotypic screening is particularly advantageous for discovering first-in-class drugs with novel mechanisms of action.[1] It allows for the unbiased identification of compounds that modulate complex cellular processes in a physiologically relevant context.

This protocol outlines a common method to assess the effect of a natural product on cell viability, a primary phenotypic screen for cytotoxicity or cytostatic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Natural product stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the natural product in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the natural product. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the natural product).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT/XTT Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • For XTT assay: Add the XTT reagent mixture (containing an electron-coupling agent) to each well and incubate for 2-4 hours. The viable cells will reduce XTT to a soluble orange formazan product.

  • Solubilization (MTT assay only): After incubation with MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a plate reader (typically 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the natural product relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Reverse Pharmacology (Target-Based Approaches)

In contrast to the forward approach, reverse pharmacology starts with a known or predicted molecular target and screens for natural products that can modulate its activity.[2] This approach is often guided by traditional knowledge of a medicinal plant's use, where the therapeutic effect is documented, and the goal is to identify the underlying molecular mechanism.[3][4]

Application Note: Reverse pharmacology is a powerful strategy for validating the traditional uses of medicinal plants and for discovering new leads for established drug targets. It can be a more direct and often faster route to MoA elucidation compared to forward pharmacology.[5]

II. Experimental Techniques for Target Identification

Once a bioactive natural product is identified, the next critical step is to pinpoint its direct molecular target(s). A variety of experimental techniques, both direct and indirect, can be employed for this purpose.

Affinity-Based Methods

These methods rely on the specific physical interaction between the natural product and its protein target.

Application Note: This technique is a powerful tool for isolating and identifying the binding partners of a natural product from a complex biological mixture, such as a cell lysate.[6] The natural product is immobilized on a solid support to create an "affinity matrix" that can "fish out" its targets.

Materials:

  • Natural product with a functional group for immobilization

  • Affinity chromatography resin (e.g., NHS-activated sepharose, streptavidin-agarose if the natural product is biotinylated)

  • Cell lysate

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., containing a high concentration of salt, a change in pH, or a competing ligand)

  • Mass spectrometer

Procedure:

  • Immobilization of the Natural Product: Covalently attach the natural product to the affinity resin according to the manufacturer's instructions.

  • Preparation of Cell Lysate: Lyse cells of interest in a suitable lysis buffer to release the proteins. Centrifuge the lysate to remove cellular debris.

  • Binding: Incubate the cell lysate with the natural product-immobilized resin to allow the target proteins to bind.

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin using an appropriate elution buffer.

  • Protein Identification by Mass Spectrometry: Analyze the eluted proteins by mass spectrometry (e.g., LC-MS/MS) to identify them.

Visualizing the Workflow: A General Approach to MoA Determination

MoA_Workflow cluster_Forward Forward Pharmacology cluster_Reverse Reverse Pharmacology cluster_Deconvolution Target Deconvolution & MoA Elucidation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assay) Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_Identification->Target_ID Target_Selection Target Selection (e.g., from literature, in silico) Target_Based_Screening Target-Based Screening Target_Selection->Target_Based_Screening Target_Based_Screening->Target_ID Target_Validation Target Validation (e.g., CETSA, CRISPR) Target_ID->Target_Validation Pathway_Analysis Pathway Analysis (e.g., Genomics, Transcriptomics) Target_Validation->Pathway_Analysis In_Vivo_Validation In Vivo Validation Pathway_Analysis->In_Vivo_Validation MoA Mechanism of Action Determined In_Vivo_Validation->MoA

Caption: A generalized workflow for determining the mechanism of action of natural products.

Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA is a powerful biophysical method to confirm direct target engagement in a cellular context.[7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7]

Materials:

  • Intact cells

  • Natural product stock solution

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the putative target protein

Procedure:

  • Cell Treatment: Treat intact cells with the natural product at the desired concentration. Include a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the putative target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the natural product indicates target engagement.

Quantitative Proteomics

Application Note: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allow for the unbiased identification and quantification of proteins that are altered in abundance or post-translational modification upon treatment with a natural product.

Materials:

  • Cells suitable for SILAC labeling

  • SILAC-compatible cell culture medium

  • "Light" (normal) and "heavy" (isotope-labeled) amino acids (e.g., L-arginine and L-lysine)

  • Natural product stock solution

  • Lysis buffer

  • Protein digestion reagents (e.g., trypsin)

  • LC-MS/MS instrumentation and software

Procedure:

  • SILAC Labeling: Culture two populations of cells in parallel: one in "light" medium and the other in "heavy" medium for several passages to ensure complete incorporation of the labeled amino acids.

  • Cell Treatment: Treat one cell population (e.g., the "heavy" labeled cells) with the natural product, and the other ("light" labeled cells) with a vehicle control.

  • Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" labeled populations.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their intensities reflects the relative abundance of the protein in the treated versus control cells.

  • Data Analysis: Use specialized software to identify and quantify the proteins. Proteins with significantly altered ratios are potential targets or are involved in the pathways affected by the natural product.

Genomic and Transcriptomic Profiling

Application Note: These "omics" approaches provide a global view of the changes in gene expression at the RNA level in response to a natural product. This can help to identify the signaling pathways and cellular processes that are modulated by the compound.

Materials:

  • Cells treated with the natural product and vehicle control

  • RNA extraction kit

  • Reagents for cDNA synthesis and labeling (e.g., with fluorescent dyes like Cy3 and Cy5)

  • DNA microarray slides

  • Hybridization chamber and buffer

  • Microarray scanner

  • Data analysis software

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells.

  • cDNA Synthesis and Labeling: Reverse transcribe the RNA into cDNA and label the cDNA from the treated and control samples with different fluorescent dyes (e.g., Cy3 for control and Cy5 for treated).

  • Hybridization: Combine the labeled cDNA samples and hybridize them to a DNA microarray slide containing probes for all the genes in the genome.

  • Scanning: Scan the microarray slide to detect the fluorescence intensity for each spot.

  • Data Analysis: Analyze the scanned image to determine the ratio of the two fluorescent signals for each gene. Genes with significantly altered expression levels are identified.

  • Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are enriched with the differentially expressed genes.

CRISPR-Cas9 Screening

Application Note: CRISPR-Cas9 technology can be used for genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a natural product.[8] This powerful genetic approach can directly pinpoint the molecular targets or critical pathway components.[8]

Materials:

  • Cas9-expressing cell line

  • Pooled sgRNA library targeting the entire genome

  • Lentivirus production system

  • Natural product

  • Reagents for genomic DNA extraction and PCR

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentiviral sgRNA Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.

  • Selection: Select the transduced cells to obtain a population of cells with single-gene knockouts.

  • Compound Treatment: Treat the cell population with the natural product at a concentration that causes significant but not complete cell death.

  • Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA sequences from the genomic DNA and analyze them by NGS.

  • Data Analysis: Identify the sgRNAs that are enriched or depleted in the treated population compared to a control population. The genes targeted by these sgRNAs are potential targets or are involved in the MoA of the natural product.

III. Computational Approaches

In silico methods play an increasingly important role in predicting the potential targets of natural products, thereby guiding experimental validation.[9]

Application Note: Chemoinformatics and computational biology approaches can significantly accelerate the MoA determination process by narrowing down the list of potential targets.[9] These methods are particularly useful when experimental resources are limited.

Chemoinformatics and Computational Target Prediction

This involves using the chemical structure of the natural product to search for proteins with similar known ligands or to dock the natural product into the binding sites of a library of protein structures.

Workflow for Computational Target Prediction:

  • Ligand-Based Methods:

    • 2D/3D Similarity Searching: Compare the structure of the natural product to databases of compounds with known biological activities.

    • Pharmacophore Modeling: Create a 3D model of the essential features of the natural product required for its activity and use it to screen for proteins that can accommodate this pharmacophore.

  • Structure-Based Methods:

    • Molecular Docking: Computationally place the natural product into the binding sites of a large number of protein structures and score the binding poses to predict the most likely targets.

  • Data Mining and Machine Learning:

    • Utilize algorithms trained on large datasets of compound-protein interactions to predict the targets of a new natural product.

IV. Data Presentation: Quantitative Analysis of Natural Product-Target Interactions

The following tables summarize examples of natural products, their identified molecular targets, the methods used for their identification, and quantitative data on their interactions.

Table 1: Examples of Natural Products and their Identified Molecular Targets

Natural ProductMolecular Target(s)Identification Method(s)Biological Application
ArtemisininPfATP6, TCTPAffinity Chromatography, ProteomicsAntimalarial[10]
Paclitaxelβ-tubulinPhotoaffinity LabelingAnticancer[11][12]
Quercetin (B1663063)Heat Shock Proteins (HSP70, HSP90), Casein Kinase IIPhotoaffinity ProteomicsAnticancer, Anti-inflammatory[13]
ResveratrolSirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK)Various biochemical and cell-based assaysAnti-aging, Cardioprotective[14]
Curcumin (B1669340)Protein Kinase C (PKC), NF-κB, AKT1, SRCVarious biochemical assays, Network Pharmacology, Molecular DockingAnti-inflammatory, Anticancer[8][15]
Berberine (B55584)AMP-activated protein kinase (AMPK), NF-κB, MAPKVarious biochemical and cell-based assaysAntidiabetic, Anti-inflammatory[16][17]

Table 2: Quantitative Binding Data for Natural Product-Target Interactions

Natural ProductProtein TargetBinding Affinity MetricValue
QuercetinHuman Serum AlbuminKa2.67 x 105 M-1
Quercetin67-kDa laminin (B1169045) receptorKd~197 nM (for a related compound, EGCG)[18]

Note: Comprehensive and standardized quantitative binding data for many natural products is still an active area of research. The values presented are examples found in the literature and may vary depending on the experimental conditions.[19][20]

Visualizing Molecular Interactions: Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_SIRT1 SIRT1 Pathway cluster_AMPK AMPK Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Deacetylation Deacetylation of Histones & Transcription Factors SIRT1->Deacetylation Cellular_Response1 ↑ Stress Resistance ↑ DNA Repair ↓ Apoptosis Deacetylation->Cellular_Response1 Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Cellular_Response2 ↑ Glucose Uptake ↑ Fatty Acid Oxidation ↓ Gluconeogenesis Metabolic_Regulation->Cellular_Response2

Caption: Resveratrol activates the SIRT1 and AMPK signaling pathways.

Affinity_Chromatography start Start Immobilization 1. Immobilize Natural Product on Resin start->Immobilization Lysate_Prep 2. Prepare Cell Lysate start->Lysate_Prep Binding 3. Incubate Lysate with Resin (Target Protein Binds) Immobilization->Binding Lysate_Prep->Binding Wash 4. Wash to Remove Non-specific Proteins Binding->Wash Elution 5. Elute Bound Proteins Wash->Elution MS_Analysis 6. Identify Proteins by Mass Spectrometry Elution->MS_Analysis end End MS_Analysis->end

Caption: Experimental workflow for affinity chromatography-mass spectrometry.

V. Conclusion

Determining the mechanism of action of a natural product is a multifaceted endeavor that often requires the integration of multiple experimental and computational approaches. The techniques and protocols outlined in this document provide a comprehensive toolkit for researchers to dissect the complex biological activities of natural products. A thorough understanding of a compound's MoA is not only academically insightful but also a critical step in translating nature's chemical diversity into novel and effective therapies for human diseases.

References

Application Notes and Protocols for Longipedlactone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Longipedlactone B is a naturally occurring triterpenoid (B12794562) dilactone isolated from the plant Kadsura longipedunculata.[1][2] This class of compounds has garnered interest in oncology research due to their potential cytotoxic effects on cancer cells. While specific data for a compound named "Longipedlactone J" is not available in the current scientific literature, this document will focus on Longipedlactone B as a representative compound and provide a framework for studying its effects on cancer cell lines. The methodologies and potential mechanisms of action are drawn from studies on Longipedlactone B and structurally related sesquiterpene lactones, such as alantolactone.[3][4][5] These compounds are known to induce apoptosis, often through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

These application notes are intended for researchers, scientists, and drug development professionals investigating the potential of novel natural products in cancer therapy.

Quantitative Data Summary

The cytotoxic activity of Longipedlactone B has been evaluated in human cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssayParameterValueReference
Longipedlactone BK562 (Human Chronic Myelogenous Leukemia)Not SpecifiedIC₅₀1.71 µg/mL

Note: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of a compound. The MTT and SRB assays are commonly used colorimetric methods.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Longipedlactone B and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO), and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.

  • Cell Culture and Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat them with various concentrations of Longipedlactone B for a specified duration.

  • Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., 10 mM Tris base solution) to each well and measure the absorbance on a microplate reader.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer compounds exert their effects.

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Longipedlactone B at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry.

b) Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis.

  • Cell Lysis: After treatment with Longipedlactone B, lyse the cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, -9) to the cell lysate.

  • Measurement: Measure the fluorescence or absorbance to determine caspase activity.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of Longipedlactone B on apoptosis-related proteins.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by Longipedlactone B and a general workflow for its investigation.

Hypothetical Signaling Pathway of Longipedlactone B-Induced Apoptosis Longipedlactone_B Longipedlactone B ROS ↑ Reactive Oxygen Species (ROS) Longipedlactone_B->ROS Bcl2 Bcl-2 (Anti-apoptotic) Longipedlactone_B->Bcl2 Bax Bax (Pro-apoptotic) Longipedlactone_B->Bax Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Longipedlactone B.

Experimental Workflow for Investigating Longipedlactone B cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Line Culture (e.g., K562) Treatment Treatment with Longipedlactone B Cell_Culture->Treatment Viability_Assay Cell Viability Assays (MTT, SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Caspase Activity) Treatment->Apoptosis_Assay Western_Blot Western Blotting (Bcl-2, Bax, Caspases) Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for Assessing the Antiviral Properties of Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Longipedlactone J is a triterpenoid (B12794562) natural product. While specific biological activities for this compound have not been extensively reported, other related triterpenoids and sesquiterpene lactones have demonstrated a range of pharmacological properties, including anti-inflammatory and antiviral effects.[1][2] For instance, certain triterpenoids have shown inhibitory effects against various viruses, including HIV, influenza, and hepatitis viruses, by interfering with viral entry, replication, or release.[2] Sesquiterpene lactones have been noted to inhibit inflammatory pathways, which can be closely linked to the host response to viral infections.[1] These findings provide a strong rationale for investigating the potential antiviral properties of this compound.

This document provides a detailed experimental setup for the initial assessment of the antiviral activity of this compound, including protocols for determining cytotoxicity and in vitro efficacy against a model virus.

Experimental Workflow

The overall experimental workflow for assessing the antiviral properties of this compound is depicted below. It begins with determining the cytotoxicity of the compound on a host cell line, followed by primary screening for antiviral activity using a cytopathic effect (CPE) reduction assay. Positive hits can then be confirmed and further quantified with a plaque reduction assay.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTS/Neutral Red) Compound->Cytotoxicity CPE_Assay CPE Reduction Assay Compound->CPE_Assay Cells Host Cell Culture (e.g., Vero, MDCK) Cells->Cytotoxicity Cells->CPE_Assay Virus Virus Stock (e.g., Influenza A, HSV-1) Virus->CPE_Assay CC50 Calculate CC50 Cytotoxicity->CC50 Determine Viability Plaque_Assay Plaque Reduction Assay (Confirmatory) CPE_Assay->Plaque_Assay Confirm Activity EC50 Calculate EC50 CPE_Assay->EC50 Determine Protection SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI

Caption: Experimental workflow for antiviral assessment of this compound.

Key Experimental Protocols

The following protocols provide a framework for the initial in vitro screening of this compound.

Protocol 1: Cytotoxicity Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces host cell viability by 50%.

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero or MDCK cells)

  • Cell culture medium (e.g., MEM with 5% FBS)[3]

  • 96-well microplates

  • MTS reagent or Neutral Red dye

  • DMSO (for compound dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 3-fold serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490-500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of viability against the log of the compound concentration and use regression analysis to determine the CC50 value.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Materials from Protocol 1

  • Virus stock with a known titer

  • Positive control antiviral drug (e.g., Ribavirin, Oseltamivir)

  • Culture medium with reduced serum (e.g., MEM with 2% FBS)

Procedure:

  • Cell Seeding: Prepare 96-well plates with host cells as described in Protocol 1.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within 48-72 hours.

  • Controls: Include the following controls on each plate:

    • Cell Control: Cells with medium, no virus, no compound.

    • Virus Control: Cells with medium and virus, no compound.

    • Compound Cytotoxicity Control: Cells with medium and compound, no virus.

    • Positive Drug Control: Cells with medium, virus, and a known antiviral drug.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 35-37°C) until the desired level of CPE is observed in the virus control wells.

  • Viability Assessment: Quantify cell viability using an MTS or Neutral Red assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of protection for each concentration.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the log of the compound concentration and performing a regression analysis.

Data Presentation

All quantitative data should be summarized for clear comparison.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundValueValueValue
Positive ControlValueValueValue

A higher Selectivity Index (SI) indicates a more promising antiviral candidate, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to the host cells. An SI value greater than 10 is often considered significant.

Hypothesized Mechanism of Action and Potential Signaling Pathway Modulation

While the precise mechanism of this compound is unknown, related compounds offer clues for further investigation. Triterpenoids have been shown to interfere with multiple stages of the viral life cycle. Sesquiterpene lactones are known to modulate inflammatory signaling pathways, such as the JNK pathway, which can be activated during viral infection.

A potential mechanism for this compound could involve the modulation of the JNK signaling pathway. Viral infection can trigger stress responses that activate JNK, leading to inflammation and, in some cases, facilitating viral replication. A compound that inhibits this pathway could reduce virus-induced inflammation and potentially inhibit viral replication.

signaling_pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Receptor Cellular Receptor Virus->Receptor Binds JNK JNK Pathway Receptor->JNK Activates AP1 AP-1 JNK->AP1 Activates Replication Viral Replication JNK->Replication May Promote Inflammation Pro-inflammatory Cytokines AP1->Inflammation Upregulates LongipedlactoneJ This compound LongipedlactoneJ->JNK Inhibits?

References

Analytical methods for quantification of Longipedlactone J in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Longipedlactone J is a triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine.[1][2][3] Triterpenoids from the genus Kadsura have demonstrated a range of biological activities, including cytotoxic and anti-HIV properties, making them promising candidates for drug development.[2][4] Accurate and precise quantification of this compound in plant extracts is essential for quality control, pharmacokinetic studies, and further pharmacological research. This application note presents proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of this compound. As there are no established and validated public domain protocols specifically for this compound, the methodologies described are based on established analytical practices for structurally similar triterpenoids.

Analytical Methodologies

Two primary analytical methods are proposed for the quantification of this compound in plant extracts: HPLC-UV for routine analysis and UPLC-MS/MS for high-sensitivity analysis, particularly in complex matrices.

1. HPLC-UV Method: This method is a robust and widely available technique suitable for the quantification of this compound in crude extracts and purified fractions where the concentration is relatively high.

2. UPLC-MS/MS Method: This technique offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.

Experimental Protocols

  • Drying and Grinding: Air-dry the plant material (stems) in the shade. Once completely dry, grind the material into a coarse powder.

  • Extraction:

    • Macerate a known quantity (e.g., 10 g) of the powdered plant material in a suitable solvent such as methanol (B129727) or ethanol (B145695) (1:10 w/v) at room temperature for 72 hours.

    • Alternatively, perform sonication for 30 minutes or Soxhlet extraction for 6-8 hours to improve extraction efficiency.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent-Solvent Partitioning (Optional, for sample clean-up):

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds.

    • Subsequently, partition the aqueous methanol phase with ethyl acetate (B1210297). The ethyl acetate fraction is likely to contain this compound.

    • Evaporate the ethyl acetate fraction to dryness.

  • Final Sample Preparation for Analysis:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in the initial mobile phase (for HPLC-UV) or a suitable solvent like methanol (for UPLC-MS/MS).

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL for HPLC-UV; 1-1000 ng/mL for UPLC-MS/MS).

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Acetonitrile (B52724) (A) and Water (B). A suggested starting gradient is: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: As triterpenoids often lack a strong chromophore, detection is typically performed at a low wavelength, such as 205 nm or 210 nm.

    • Injection Volume: 10-20 µL.

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined by infusing a standard solution.

    • Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following tables summarize the expected performance characteristics of the proposed analytical methods, based on data from the analysis of similar triterpenoids.[5][6][7]

Table 1: Proposed HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Proposed UPLC-MS/MS Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Plant Material (Kadsura heteroclita stems) grind Drying & Grinding plant->grind extract Solvent Extraction (Methanol/Ethanol) grind->extract concentrate Filtration & Concentration extract->concentrate dissolve Dissolve in Mobile Phase concentrate->dissolve filter 0.22 µm Syringe Filtration dissolve->filter hplc HPLC-UV Analysis filter->hplc uplc UPLC-MS/MS Analysis filter->uplc calibration Calibration Curve Generation hplc->calibration uplc->calibration quant Quantification of this compound calibration->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

SignalingPathway cluster_hiv Anti-HIV Activity cluster_apoptosis Cytotoxic Activity (Apoptosis) LJ_HIV This compound HIV_Protease HIV Protease LJ_HIV->HIV_Protease Inhibition Viral_Maturation Viral Maturation HIV_Protease->Viral_Maturation Required for LJ_Apop This compound Mitochondria Mitochondria LJ_Apop->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathways for this compound's bioactivity.

Conclusion

This application note provides a comprehensive framework for the development of analytical methods for the quantification of this compound in plant extracts. The proposed HPLC-UV and UPLC-MS/MS protocols, based on established methodologies for similar triterpenoids, offer robust and sensitive options for researchers. The detailed experimental procedures and expected performance characteristics will serve as a valuable starting point for method validation and routine analysis, facilitating further research into the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Longipedlactone J Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Longipedlactone J extraction from its natural source, the stems of Kadsura heteroclita.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a triterpenoid (B12794562), a class of naturally occurring organic compounds. Its primary documented source is the stems of Kadsura heteroclita[1][2].

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The general workflow for isolating this compound involves:

  • Preparation of Plant Material: The plant material (stems of Kadsura heteroclita) is dried and ground into a powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable solvent to dissolve this compound and other phytochemicals.

  • Concentration: The solvent is evaporated from the extract to yield a concentrated crude extract.

  • Fractionation: The crude extract is then partitioned with a series of solvents of varying polarities to separate compounds into different fractions.

  • Purification: The fraction containing this compound is further purified using chromatographic techniques to isolate the pure compound.

Q3: Which solvents are most effective for extracting this compound?

A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone[3]. Methanol (B129727) and ethanol (B145695) are also commonly used for the initial extraction of triterpenoids from Kadsura species. The choice of solvent will depend on the subsequent purification strategy.

Q4: How can I monitor the presence of this compound during the extraction and purification process?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the presence of this compound in different fractions during isolation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a precise technique. A UHPLC-Q-Orbitrap HRMS method has also been developed for the simultaneous qualitative and quantitative analysis of various components, including triterpenoids, in Kadsura heteroclita stem.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient grinding of plant material.2. Inappropriate solvent choice.3. Insufficient extraction time or temperature.4. Poor solvent-to-solid ratio.1. Ensure the plant material is finely powdered to maximize surface area.2. Use a solvent of appropriate polarity (e.g., 95% ethanol or 80% acetone (B3395972) for initial extraction).3. Increase extraction time or use a suitable extraction technique like Soxhlet or ultrasonic-assisted extraction.4. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w).
Low Purity of Final Product 1. Incomplete separation of closely related compounds.2. Co-elution of impurities during chromatography.1. Employ multiple chromatographic steps with different separation principles (e.g., silica (B1680970) gel followed by Sephadex LH-20).2. Optimize the mobile phase composition and gradient in preparative HPLC for better resolution.
Degradation of this compound 1. Exposure to high temperatures for prolonged periods.2. Presence of acidic or basic impurities in solvents.1. Use rotary evaporation at reduced pressure and moderate temperatures (e.g., <50°C) for solvent removal.2. Ensure the use of high-purity, neutral solvents.
Difficulty in Isolating this compound from other Triterpenoids The extract of Kadsura heteroclita contains a complex mixture of structurally similar triterpenoids.Utilize a combination of normal-phase (silica gel) and size-exclusion (Sephadex LH-20) chromatography, followed by reversed-phase preparative HPLC for final purification.

Data Presentation

The following tables provide representative data on the extraction and purification of Longipedlactone derivatives from Kadsura heteroclita. While specific yield data for this compound is not extensively published, these values for structurally similar compounds from the same source can serve as a valuable benchmark.

Table 1: Representative Yields from the Isolation of Longipedlactone Derivatives from 5.0 kg of Dried Kadsura heteroclita Stems

Isolation StageParameterValue
ExtractionPlant Material (Dried Stems)5.0 kg
Crude Ethanol Extract250 g
FractionationEthyl Acetate Fraction80 g
PurificationLongipedlactone H Yield15 mg
Longipedlactone A Yield20 mg
Longipedlactone F Yield12 mg

Source: Adapted from a representative isolation of Longipedlactone derivatives.

Table 2: Effect of Extraction Parameters on the Yield of Total Triterpenoids from Schisandra sphenanthera (a related species)

ParameterRange StudiedOptimal ConditionEffect on Yield
Solid-to-Liquid Ratio (g/mL)1:10 to 1:501:30Yield increases with the ratio up to the optimum, then plateaus.
Methanol Concentration (%)50 to 10078Yield increases with concentration up to the optimum, then may decrease.
Extraction Time (min)10 to 9052Yield increases with time up to the optimum, then plateaus or may decrease due to degradation.

This data is from a study on a related species and illustrates the general effects of these parameters on triterpenoid extraction.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Triterpenoids from Kadsura heteroclita
  • Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita in a shaded, well-ventilated area. Grind the dried stems into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material (5 kg) with 95% ethanol at room temperature for 72 hours, repeating the process three times.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract (approx. 250 g).

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with petroleum ether, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction (80 g) to column chromatography on a silica gel column. Elute with a gradient of petroleum ether-ethyl acetate. Monitor the collected fractions using TLC.

  • Sephadex LH-20 Column Chromatography: Combine the fractions containing this compound and further purify them on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC: Achieve final purification using preparative reversed-phase HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water.

Visualizations

experimental_workflow plant_material Dried & Powdered Kadsura heteroclita Stems extraction Solvent Extraction (95% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound troubleshooting_workflow start Low Yield of This compound check_crude_yield Is the crude extract yield low? start->check_crude_yield optimize_extraction Optimize Extraction: - Grinding - Solvent - Time/Temp - Ratio check_crude_yield->optimize_extraction Yes check_fraction Is the target compound in the expected fraction? check_crude_yield->check_fraction No success Improved Yield optimize_extraction->success optimize_partitioning Optimize Partitioning Solvent System check_fraction->optimize_partitioning No check_purity Is the final purity low? check_fraction->check_purity Yes optimize_partitioning->success optimize_chromatography Optimize Chromatography: - Stationary/Mobile Phase - Gradient - Loading check_purity->optimize_chromatography Yes check_purity->success No optimize_chromatography->success

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Longipedlactone J.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a naturally occurring triterpenoid (B12794562) with the molecular formula C₃₂H₄₀O₇ and a molecular weight of 536.7 g/mol .[1] It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] However, its complex, lipophilic structure suggests poor aqueous solubility, a common challenge for many natural products.[2][3] This limited water solubility can significantly impede its therapeutic development by causing low bioavailability and difficulties in formulating aqueous dosage forms for in vitro and in vivo studies.[4]

Q2: I'm observing precipitation of this compound in my aqueous buffer during in vitro experiments. What should I do?

Precipitation indicates that the concentration of this compound has exceeded its solubility limit in your experimental medium. Here are some immediate troubleshooting steps:

  • Determine the Apparent Solubility: First, it's crucial to determine the approximate solubility of this compound in your specific buffer system. A simple method involves preparing a series of concentrations and visually inspecting for precipitation after a set incubation period.

  • Lower the Concentration: As a quick workaround, reduce the concentration of this compound to a level where it remains fully dissolved.

  • Incorporate a Co-solvent: If your experimental setup allows, consider adding a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, to your aqueous buffer. It is critical to keep the final co-solvent concentration low (typically <0.5% for DMSO) to avoid impacting the biological system.

Q3: What are the recommended long-term strategies for enhancing the aqueous solubility of this compound for pre-clinical studies?

Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Complexation with Cyclodextrins: This is a highly effective method for structurally similar compounds. Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar molecules, like this compound, within their hydrophobic cavity, thereby increasing their apparent water solubility.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to improved dissolution velocity and saturation solubility.

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and provide a vehicle for targeted delivery.

Troubleshooting Guides

Issue 1: Difficulty Preparing an Aqueous Stock Solution
  • Problem: this compound will not dissolve directly in aqueous buffers.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent like DMSO.

    • For aqueous working solutions, perform a serial dilution of the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.

Issue 2: Compound Precipitation Upon Dilution into Aqueous Media
  • Problem: The DMSO stock solution of this compound precipitates when added to the aqueous experimental medium.

  • Troubleshooting Steps:

    • Increase Dilution Factor: Increase the volume of the aqueous medium to achieve a lower final concentration of this compound.

    • Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), in the aqueous medium to help maintain solubility.

    • Optimize pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on the solubility of this compound should be experimentally determined.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

While specific quantitative data is limited, the solubility of this compound can be predicted based on its chemical properties and data from similar compounds.

SolventPredicted SolubilityRationale
Water / Aqueous BuffersPoorly Soluble / InsolubleThis compound is a large, lipophilic molecule with limited hydrogen bonding capacity with water.
Dimethyl Sulfoxide (DMSO)SolubleA strong, polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds.
Ethanol / MethanolSolublePolar protic solvents that can dissolve many organic compounds.
Dichloromethane (DCM)SolubleA non-polar solvent expected to readily dissolve lipophilic this compound.
AcetoneSolubleA polar aprotic solvent effective for a wide range of organic compounds.

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrinciplePotential Fold Increase in Solubility
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug.Variable, depends on co-solvent and concentration.
Complexation (Cyclodextrins) Encapsulation of the drug molecule within the cyclodextrin (B1172386) cavity.10 to >1000
Solid Dispersion Dispersion of the drug in an inert carrier matrix at the solid state.2 to 100
Nanosuspension Reduction of drug particle size to the nanometer range, increasing surface area.5 to 50
Micellar Solubilization Incorporation of the drug into micelles formed by surfactants in an aqueous solution.10 to 500

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for improving solubility through complexation.

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin.

  • Complexation: Slowly add a concentrated solution of this compound (in a minimal amount of a suitable organic solvent like ethanol) to the cyclodextrin solution while stirring vigorously.

  • Solvent Removal: If an organic solvent was used, remove it under vacuum (e.g., using a rotary evaporator).

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the lyophilized complex using the shake-flask method described above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Excess this compound shake Shake at Constant Temp (24-48h) start->shake solvent Aqueous Buffer solvent->shake separate Centrifuge or Settle shake->separate filter Filter Supernatant (0.22 µm) separate->filter hplc Quantify by HPLC filter->hplc

Caption: Workflow for determining thermodynamic solubility.

signaling_pathway cluster_pathways Potential Investigatory Signaling Pathways cluster_outcomes Potential Cellular Outcomes LJ This compound (Triterpenoid) NFkB NF-κB Pathway LJ->NFkB Potential Interaction / Modulation MAPK MAPK Pathway (ERK, JNK, p38) LJ->MAPK Potential Interaction / Modulation PI3K PI3K/Akt Pathway LJ->PI3K Potential Interaction / Modulation Inflammation Modulation of Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Induction of Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle PI3K->Apoptosis PI3K->CellCycle

Caption: Potential signaling pathways for investigation.

References

Technical Support Center: Troubleshooting Longipedlactone J Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Longipedlactone J precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?

A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media where it has poor solubility.[1][2] this compound, a triterpenoid, is known to be soluble in DMSO, chloroform, and other organic solvents but is expected to have low aqueous solubility.[3] The immediate precipitation is due to the final concentration of this compound exceeding its solubility limit in the cell culture medium upon dilution of the DMSO stock.[2]

Q2: My cell culture medium with this compound looked fine at first, but I noticed a precipitate after a few hours in the incubator. What causes delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the incubator's environment and the composition of the cell culture medium.[4] These include:

  • Temperature Shifts: Changes in temperature from room temperature to 37°C inside the incubator can decrease the solubility of some compounds.[4]

  • pH Changes: The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[4]

  • Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[4]

  • Evaporation: Evaporation of the medium in long-term cultures can increase the concentration of all components, including this compound, potentially exceeding its solubility.[2]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: High concentrations of DMSO can be toxic to cells. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize any impact on cell viability and function.[5] The ideal final DMSO concentration should be determined for your specific cell line and experimental conditions.

Q4: Can the type of cell culture medium or serum concentration affect this compound solubility?

A4: Yes, the composition of the cell culture medium can significantly impact compound solubility. Media contain various components like salts, amino acids, and vitamins that can interact with your compound.[4] Serum proteins can also bind to compounds, which may increase or decrease their solubility. Therefore, the solubility of this compound should be tested in the specific medium and serum concentration you plan to use in your experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Problem: A precipitate is observed immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Recommended Solution
High Final Concentration The concentration of this compound exceeds its solubility limit in the aqueous medium.[2]
- Decrease the final working concentration of this compound.
- Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols section).[2]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[2]
- Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media.[2]
- Add the compound dropwise while gently vortexing the media.[2]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[2]
- Always use pre-warmed (37°C) cell culture media for dilutions.[2]
Issue 2: Delayed Precipitation in the Incubator

Problem: The medium is clear initially, but a precipitate forms after incubation.

Potential Cause Recommended Solution
Temperature and pH Shifts Changes in temperature and pH within the incubator can affect compound solubility over time.[4]
- Pre-warm media to 37°C before adding the compound.
- Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with media components, forming insoluble complexes.[4]
- Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment.
Media Evaporation Evaporation in long-term cultures can increase the compound's concentration.[2]
- Ensure proper humidification of the incubator.
- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium (the same formulation used for your experiments)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing.[2]

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the this compound stock solution in DMSO.

  • Add to Culture Medium:

    • Add a fixed volume of your complete cell culture medium, pre-warmed to 37°C, to the wells of a clear-bottom 96-well plate.

    • Transfer a small, equal volume of each DMSO dilution into the corresponding wells containing the medium. Ensure the final DMSO concentration is consistent and below 0.5%. For example, add 1 µL of each DMSO dilution to 199 µL of media.

    • Include a vehicle control (DMSO without this compound).

  • Incubation and Observation:

    • Incubate the plate at 37°C and 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[2]

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 2, 6, and 24 hours).[2]

  • Quantitative Assessment (Optional):

    • Measure the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[2]

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of visible precipitate throughout the incubation period is considered the maximum working soluble concentration for your experimental conditions.[2]

Visualizations

Troubleshooting Workflow

Troubleshooting this compound Precipitation start Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Immediate Precipitation issue_time->immediate Immediately delayed Delayed Precipitation issue_time->delayed After Incubation cause1 High Final Concentration Rapid Dilution Cold Media immediate->cause1 Potential Causes cause2 Temp/pH Shifts Media Interactions Evaporation delayed->cause2 Potential Causes solution1 Decrease Concentration Perform Serial Dilutions Pre-warm Media cause1->solution1 end No Precipitation solution1->end Resolved solution2 Pre-warm & Buffer Media Test Stability Ensure Humidification cause2->solution2 solution2->end Resolved Hypothetical Signaling Pathway for this compound cluster_nfkb NF-kB Signaling cluster_apoptosis Apoptosis Signaling lj This compound ikk IKK lj->ikk Inhibition bax Bax lj->bax Activation bcl2 Bcl-2 lj->bcl2 Inhibition nfkb_path NF-kB Pathway nfkb NF-kB ikk->nfkb Activation inflammation Inflammation Cell Proliferation nfkb->inflammation Leads to apoptosis_path Apoptosis Pathway caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Optimizing HPLC Conditions for Longipedlactone J Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of Longipedlactone J using High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a triterpenoid (B12794562) natural product. It has been isolated from the stems of Kadsura heteroclita, a plant belonging to the Schisandraceae family.[1] Its complex structure necessitates a multi-step purification process, with HPLC being a critical final step to achieve high purity.

Q2: What is a recommended starting HPLC method for this compound purification?

A2: For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.

Q3: How can I prepare my this compound sample for HPLC analysis?

A3: Proper sample preparation is crucial to protect the HPLC column and obtain reproducible results. Your semi-purified this compound fraction from previous chromatography steps (e.g., column chromatography) should be dissolved in a solvent compatible with the initial mobile phase conditions. It is critical to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the system.[2]

Q4: What is the best way to detect and collect this compound during an HPLC run?

A4: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the analysis of terpenoids. Since this compound possesses chromophores, it can be monitored at a specific wavelength, typically in the range of 210-254 nm. To determine the optimal wavelength for detection, a UV scan of a purified sample should be performed. Fractions corresponding to the target peak should be collected for subsequent analysis and confirmation of purity.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase gradient. 2. Unsuitable stationary phase. 3. Column overloading.1. Optimize the gradient. Try a shallower gradient to increase the separation between closely eluting peaks. 2. Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl). 3. Reduce the injection volume or the concentration of the sample.
Broad Peaks 1. Column degradation or contamination. 2. High dead volume in the system. 3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Check and tighten all fittings. Use tubing with the smallest appropriate inner diameter. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Tailing or Fronting 1. Column overload. 2. Presence of active sites on the stationary phase. 3. Inappropriate mobile phase pH.1. Decrease the amount of sample injected. 2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing. 3. Contaminated mobile phase.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Ensure proper mixing of the mobile phase components. 3. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[3]
High Backpressure 1. Clogged column frit or tubing. 2. Precipitated buffer in the system. 3. High mobile phase viscosity.1. Filter all samples and mobile phases. Reverse flush the column (disconnect from the detector first). 2. Ensure buffer components are fully soluble in the mobile phase. Flush the system with water to dissolve salt buildup.[4] 3. Optimize the mobile phase composition or increase the column temperature to reduce viscosity.[5]

Proposed Experimental Protocol for this compound Purification

This protocol provides a starting point for the final purification of this compound using preparative HPLC. Optimization will likely be required based on your specific sample and instrumentation.

Objective: To achieve >98% purity of this compound.

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a fraction collector.

  • UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Suggested Condition
Column C18, 10 µm, 250 x 21.2 mm (Preparative)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40-70% B over 30 minutes (This should be optimized based on analytical scale results)
Flow Rate 15 mL/min (Adjust based on column dimensions and pressure limits)
Column Temperature 30°C
Detection 220 nm (or optimal wavelength determined by UV scan)
Injection Volume 1-5 mL (Dependent on sample concentration)

Procedure:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase composition (e.g., 60% A: 40% B). Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the this compound peak based on the retention time from analytical runs.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling and Evaporation: Pool the fractions that meet the desired purity level. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Workflow and Troubleshooting Diagrams

HPLC_Purification_Workflow Figure 1: General Workflow for HPLC Purification of this compound A Crude Plant Extract B Initial Fractionation (e.g., Column Chromatography) A->B C Semi-Purified This compound Fraction B->C D Analytical HPLC Method Development C->D E Preparative HPLC Purification C->E D->E F Fraction Collection E->F G Purity Analysis of Fractions (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound (>98%) I->J

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting_Tree Figure 2: Decision Tree for Common HPLC Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution pressure Pressure Anomaly? start->pressure broad Broad Peaks? peak_shape->broad Yes tailing Tailing/Fronting? peak_shape->tailing No sol_broad1 Check for column contamination/voids. Flush or replace column. broad->sol_broad1 sol_broad2 Ensure sample solvent is weaker than or same as mobile phase. broad->sol_broad2 sol_tailing1 Reduce sample concentration/ injection volume. tailing->sol_tailing1 sol_tailing2 Add modifier (e.g., 0.1% acid) to mobile phase. tailing->sol_tailing2 sol_res1 Optimize mobile phase gradient (make it shallower). resolution->sol_res1 sol_res2 Try a different column chemistry. resolution->sol_res2 high_pressure High Backpressure? pressure->high_pressure sol_pressure1 Filter sample and mobile phase. Check for blockages. high_pressure->sol_pressure1 sol_pressure2 Check for buffer precipitation. Flush system with water. high_pressure->sol_pressure2

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Triterpenoid Lactone NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triterpenoid (B12794562) lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my triterpenoid lactone so complex and poorly resolved?

A1: The complexity arises from the fundamental structure of triterpenoids. These molecules possess a large, rigid carbon skeleton with numerous non-equivalent protons in very similar chemical environments. This leads to severe signal crowding and overlapping multiplets, particularly in the aliphatic region (δ 0.8-2.5 ppm).[1][2] Using a higher field NMR spectrometer (e.g., 600 MHz or above) can improve spectral dispersion and resolution. However, for complete assignment, 2D NMR techniques are essential.[3]

Q2: My ¹H NMR spectrum has very broad peaks. What are the common causes and solutions?

A2: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous. The instrument's shimming routine should be repeated.

  • Sample Homogeneity/Solubility: The compound may not be fully dissolved or may be aggregating. Try using a different deuterated solvent, slightly warming the sample, or decreasing the concentration.[4]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader signals. Diluting the sample may help.[4]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purifying the sample further or using a chelating agent can sometimes resolve this.

Q3: How can I definitively assign the numerous singlet signals from the methyl groups?

A3: Triterpenoids typically feature six to eight methyl groups, which appear as sharp singlets in the ¹H NMR spectrum. Assigning them requires 2D NMR experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment. It reveals correlations between the methyl protons and carbons that are two or three bonds away. By observing correlations from a specific methyl singlet to known quaternary or methine carbons in the skeleton, its position can be determined.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments show through-space correlations between protons that are close to each other. Correlations between methyl protons and specific methine or methylene (B1212753) protons on the triterpenoid ring can confirm assignments and provide valuable stereochemical information.

Q4: I can't see the lactone carbonyl carbon in my ¹³C NMR spectrum. Is it missing?

A4: Not necessarily. Carbonyl carbons, like other quaternary carbons, do not have attached protons and often exhibit long relaxation times. This can lead to very weak signals that may be difficult to distinguish from baseline noise in a standard ¹³C NMR experiment. To enhance the signal, you can increase the relaxation delay (d1) and the number of scans during acquisition. The HMBC experiment is also an excellent way to confirm its presence by observing correlations from nearby protons (e.g., H-18 if the lactone is between C-19 and C-28) to the carbonyl carbon.

Q5: How can I distinguish between common triterpenoid skeletons like oleanane, ursane, and lupane (B1675458) using NMR?

A5: The ¹³C NMR spectrum is a powerful tool for identifying the basic skeleton of a pentacyclic triterpenoid. Key differences are often observed in the chemical shifts of the olefinic carbons and nearby methyl groups.

Troubleshooting Guides

Guide 1: Resolving Overlapped Signals

Problem: Key proton signals in the ¹H NMR spectrum are overlapping, preventing accurate integration and analysis of coupling patterns.

Workflow for Resolution:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Building H1 ¹H NMR (Proton Signals) HSQC HSQC (¹J C-H) Connects H to its Carbon H1->HSQC Proton shifts COSY COSY (³J H-H) Connects Neighboring Protons H1->COSY Proton shifts C13 ¹³C & DEPT (Carbon Types: CH₃, CH₂, CH, Cq) C13->HSQC Carbon shifts HMBC HMBC (²⁻³J C-H) Connects H to Carbons 2-3 bonds away HSQC->HMBC Known C-H pairs Fragments Build Structural Fragments HSQC->Fragments C-H bonds COSY->Fragments H-C-C-H units Assemble Assemble Fragments into Skeleton HMBC->Assemble Long-range C-H connections Fragments->Assemble Structure Final Structure Assemble->Structure

References

Technical Support Center: Total Synthesis of Complex Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging field of complex triterpenoid (B12794562) total synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Section 1: Core Skeleton Construction

Question 1: I am experiencing low yields and poor stereoselectivity in my biomimetic polyene cyclization cascade. What are the critical factors to investigate?

Answer: Low yields and poor stereoselectivity are common challenges in polyolefin carbocyclizations, which aim to mimic the enzymatic conversion of squalene (B77637) to triterpenoid scaffolds.[1][2] The success of these reactions is highly dependent on stabilizing the developing cationic charges throughout the cascade and controlling the conformation of the polyene chain.

Troubleshooting Steps:

  • Initiator/Lewis Acid Choice: The nature of the initiator is critical. Strong Brønsted acids or Lewis acids are required, but their choice can dramatically influence the outcome.[3][4] Experiment with a range of Lewis acids to find the optimal balance between reactivity and selectivity.

  • Solvent and Temperature: Non-polar solvents are typically used to minimize interaction with the cationic intermediates. Low temperatures (-78 °C to 0 °C) are often crucial for enhancing stereoselectivity by favoring a specific cyclization pathway.

  • Substrate Conformation: The stereochemical outcome is dictated by the pre-cyclization conformation of the polyene chain, which ideally mimics the all-chair conformation seen in enzymatic processes.[5] Introducing chiral auxiliaries or stereocenters along the polyene backbone can help enforce a desired conformation.[1][2]

  • Terminating Group: The nature of the terminating nucleophile can influence the structure of the final product. Ensure the terminating group is positioned correctly to favor the desired ring closure.

Troubleshooting Workflow for Poor Stereoselectivity

G start Poor Stereoselectivity in Polyene Cyclization L_acid Optimize Lewis Acid / Initiator start->L_acid temp_solvent Modify Reaction Conditions start->temp_solvent substrate Alter Substrate Design start->substrate L_acid_opts Screen different Lewis acids (e.g., SnCl4, TiCl4, BF3·OEt2) Vary stoichiometry L_acid->L_acid_opts temp_opts Lower temperature (e.g., -78°C) Screen non-polar solvents (e.g., CH2Cl2, toluene) temp_solvent->temp_opts substrate_opts Introduce conformational constraint (e.g., chiral auxiliary, cyclic moiety) substrate->substrate_opts outcome Improved Stereoselectivity L_acid_opts->outcome temp_opts->outcome substrate_opts->outcome

Caption: Troubleshooting decision tree for polyene cyclization.

Question 2: My intramolecular Friedel-Crafts reaction for ring closure is failing or giving significant side products. How can I optimize this key step?

Answer: Intramolecular Friedel-Crafts reactions are powerful for forming the cyclic systems of triterpenoids but are prone to issues like rearrangement, dealkylation, and the formation of undesired isomers.[3][6] Success often depends on the choice of catalyst, substrate reactivity, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: While AlCl₃ is common, it is a very strong Lewis acid and can promote side reactions.[4][7] Consider milder Lewis acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂) or Brønsted acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), which can offer better selectivity.[3][6]

  • Activating Group: The aromatic ring must be sufficiently activated. If the reaction is sluggish, consider if your substrate has strongly deactivating groups that may inhibit the electrophilic aromatic substitution.

  • Leaving Group/Precursor: The choice of the electrophilic precursor is important. Acyl halides (for acylation) are generally more reliable and less prone to rearrangement than alkyl halides (for alkylation).[7] Alcohols can also be used with strong acids.

  • Ring Size: Friedel-Crafts cyclizations strongly favor the formation of 5- and 6-membered rings.[6] If you are attempting to form a larger or smaller ring, the reaction may be inherently disfavored, leading to intermolecular reactions or decomposition.

CatalystTypical ConditionsAdvantagesCommon Issues
AlCl₃ CH₂Cl₂, 0 °C to RTHigh reactivityRearrangements, requires stoichiometric amounts
SnCl₄ CH₂Cl₂, -20 °C to RTMilder, good for sensitive substratesCan be less reactive
PPA 80-150 °C, neatGood for acylations, avoids solventsHigh temperatures, difficult workup
TFA CH₂Cl₂, RTMild, easy to handleMay not be strong enough for deactivated rings

Caption: Comparison of catalysts for intramolecular Friedel-Crafts reactions.

Section 2: Functional Group Management

Question 3: I am struggling with selecting an orthogonal protecting group strategy for my multi-functional triterpenoid intermediate. What should I consider?

Answer: Given the presence of multiple hydroxyl and carboxyl groups in many triterpenoids, an orthogonal protecting group strategy is essential for success.[8][9] This allows for the selective removal of one protecting group in the presence of others, enabling sequential modification of different functional groups.[8][10]

Key Considerations for an Orthogonal Strategy:

  • Categorize Functional Groups: Identify all reactive functional groups (e.g., primary/secondary/tertiary alcohols, phenols, carboxylic acids).

  • Select Mutually Exclusive Deprotection Conditions: Choose protecting groups that are removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis, fluoride-mediated).

  • Plan the Synthesis in Reverse (Retrosynthesis): Determine the order in which you need to deprotect each group and select the protecting groups accordingly.

Common Orthogonal Protecting Group Sets:

Protecting GroupAbbreviationTarget GroupDeprotection Condition
tert-ButyldimethylsilylTBDMSAlcoholFluoride (TBAF)
BenzylBnAlcohol, AcidHydrogenolysis (H₂, Pd/C)
tert-ButoxycarbonylBocAmine, AlcoholStrong Acid (TFA, HCl)[11]
9-FluorenylmethoxycarbonylFmocAmineBase (Piperidine)[10]
AcetateAcAlcoholMild Base (K₂CO₃, MeOH)

Caption: Common orthogonal protecting groups for complex synthesis.

Logical Flow for Selecting Protecting Groups

G start Start: Identify all functional groups step2 Plan retrosynthesis: Determine deprotection order start->step2 step3 Assign protecting groups with orthogonal cleavage conditions step2->step3 acid_labile Acid-Labile (e.g., Boc, Trt, tBu ether) step3->acid_labile Group 1 base_labile Base-Labile (e.g., Fmoc, Acetate) step3->base_labile Group 2 h2_labile Hydrogenolysis (e.g., Bn, Cbz) step3->h2_labile Group 3 other_labile Other (e.g., Silyl -> Fluoride) step3->other_labile Group 4 end Finalize Protecting Group Strategy acid_labile->end base_labile->end h2_labile->end other_labile->end

Caption: A logical workflow for devising a protecting group strategy.

Question 4: How can I achieve selective late-stage C-H functionalization on my complex triterpenoid core without redesigning the entire synthesis?

Answer: Late-stage C-H functionalization is a powerful strategy for modifying complex molecules like triterpenoids to create analogs for structure-activity relationship (SAR) studies, thereby avoiding lengthy de novo synthesis for each new compound.[12][13][14] Success relies on directing a reactive catalyst to a specific C-H bond.

Common Strategies:

  • Directed C-H Functionalization: This is the most common approach for complex molecules. A directing group (DG), often a native functional group like a hydroxyl or carboxylate, coordinates to a metal catalyst (e.g., Pd, Rh, Ru) and delivers it to a specific C-H bond, typically ortho to the DG.[12]

  • Non-Directed (Innate) Functionalization: This relies on the inherent electronic or steric properties of the substrate. For example, electron-rich C-H bonds or sterically accessible C-H bonds may react preferentially. This is often less selective for complex molecules.[12]

  • Biocatalysis: Engineered enzymes, such as cytochrome P450s, can offer exceptional selectivity for C-H oxidation at positions that are difficult to access with traditional chemical methods.[12]

Experimental Protocol: Directed C-H Olefination (Example)

This is a generalized protocol and must be optimized for your specific substrate.

  • Substrate Preparation: Ensure your triterpenoid substrate (containing a directing group, e.g., a pyridine (B92270) or oxime installed on a ketone) is pure and dry (1 equiv).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substrate in an appropriate solvent (e.g., 1,2-dichloroethane (B1671644) or t-AmylOH).

  • Add Reagents: Add the catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand if necessary, the oxidant (e.g., Ag₂CO₃ or benzoquinone, 1-2 equiv), and the coupling partner (e.g., an acrylate (B77674) or styrene, 2-3 equiv).

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction, filter through a pad of celite to remove metal salts, concentrate the filtrate, and purify the residue by column chromatography.

Section 3: Purification

Question 5: My crude product is a complex mixture of very similar, non-polar compounds. How can I effectively purify my target triterpenoid intermediate?

Answer: The purification of triterpenoids and their synthetic intermediates is a significant challenge due to their structural similarity and often low polarity, leading to poor separation on standard silica (B1680970) gel chromatography.[15][16] A multi-step purification strategy is often required.

Recommended Purification Workflow:

  • Initial Cleanup with Macroporous Resin: For crude extracts or very complex mixtures, an initial fractionation using macroporous resin (e.g., AB-8, D101) is highly effective.[15][17][18] This separates compounds based on polarity, removing highly polar impurities like residual reagents and highly non-polar byproducts.

  • Fraction Analysis: Analyze the fractions from the resin column by TLC or analytical HPLC to identify those containing your target compound.

  • Preparative Chromatography: Combine the enriched fractions and subject them to a higher resolution technique:

    • Preparative HPLC (Reverse-Phase): C18 columns are excellent for separating triterpenoid isomers.[15] A slow gradient of solvents like acetonitrile/water or methanol/water is typically used.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds with very similar polarities, as it relies on liquid-liquid partitioning and avoids solid supports that can cause irreversible adsorption.[18]

Experimental Protocol: Purification via Macroporous Resin Chromatography

  • Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8) in ethanol (B145695) for 24 hours to swell it, then pack it into a glass column and wash thoroughly with deionized water until the eluent is clear.[15][17]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel or the macroporous resin itself. Once dry, load the powder onto the top of the prepared column.

  • Elution:

    • Begin by washing the column with deionized water to remove highly polar impurities.[15]

    • Elute stepwise with increasing concentrations of ethanol in water (e.g., 25% EtOH, 50% EtOH, 75% EtOH, 100% EtOH).[17]

    • Collect fractions for each solvent step.

  • Analysis and Recovery: Analyze each fraction by TLC or LC-MS. Combine the fractions containing the pure or enriched target compound and evaporate the solvent under reduced pressure.[15]

Purification Workflow Diagram

G crude Crude Synthetic Product resin Step 1: Macroporous Resin Column Chromatography crude->resin analysis Step 2: Analyze Fractions (TLC / LC-MS) resin->analysis combine Step 3: Combine Enriched Fractions analysis->combine prep_hplc Step 4: High-Resolution Purification (Prep-HPLC or HSCCC) combine->prep_hplc final Purified Triterpenoid prep_hplc->final

Caption: A multi-step workflow for purifying complex triterpenoids.

References

Technical Support Center: Stabilizing Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Longipedlactone J. It provides essential information, troubleshooting guidance, and experimental protocols to ensure the compound's stability for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a complex triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita.[1] Its chemical structure includes a lactone and an acetate (B1210297) ester group, making it susceptible to certain types of degradation.[2] It is typically supplied as a solid and is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

  • Molecular Formula: C₃₂H₄₀O₇[2]

  • Molecular Weight: 536.7 g/mol [2]

  • CAS Number: 1011762-93-8

Q2: What are the recommended conditions for the long-term storage of this compound?

Proper storage is critical to prevent degradation and ensure experimental reproducibility. Based on supplier recommendations and best practices for amorphous natural products, the following conditions are advised.

Format Storage Condition Duration Recommendations
Solid -20°C or colderLong-TermStore in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) with a desiccant. Limit freeze-thaw cycles.
Solid 2-8°CShort-TermSuitable for frequently used aliquots. Keep in a desiccator to protect from moisture. Protect from light.
Stock Solution -20°C or -80°CUp to 1 monthPrepare in an anhydrous solvent (e.g., DMSO, anhydrous ethanol). Store in small aliquots in amber vials with airtight caps (B75204) to minimize freeze-thaw cycles and exposure to air/moisture.
Working Solution 2-8°C< 24 hoursPrepare fresh from stock solution before each experiment. Avoid storage in aqueous buffers for extended periods due to the risk of hydrolysis.

Q3: What are the most likely degradation pathways for this compound?

Given its chemical structure, which contains both a lactone and an ester functional group, this compound is primarily susceptible to:

  • Hydrolysis: The lactone ring and the acetate ester can be hydrolyzed under acidic, basic, or even neutral aqueous conditions, especially with elevated temperature. This would lead to a loss of biological activity.

  • Oxidation: The complex triterpenoid scaffold may have sites susceptible to oxidation, particularly if exposed to air, light, or oxidizing contaminants over time.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Q4: How can I monitor the purity and stability of my this compound sample?

Regular analytical assessment is recommended. The primary method is High-Performance Liquid Chromatography (HPLC).

  • Technique: A reverse-phase HPLC method (using a C18 or C30 column) is suitable for monitoring the purity of this compound.

  • Detection: Since many triterpenoids lack a strong UV chromophore, detection can be challenging. A UV detector at a low wavelength (e.g., 210 nm) may work, but more universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often more sensitive and reliable for this class of compounds.

  • Identification: For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity or appearance of new peaks in HPLC analysis. 1. Degradation: The compound may have degraded due to improper storage (exposure to moisture, high temperature, light, or oxygen). 2. Hydrolysis: The lactone or ester group may have been cleaved, especially if stored in a non-anhydrous solvent or aqueous buffer.1. Verify Storage: Immediately verify that storage conditions match the recommendations in Table 1. 2. Aliquot: For future use, aliquot the solid compound and solutions to minimize repeated exposure to ambient conditions. 3. Use Inert Gas: Flush vials with argon or nitrogen before sealing. 4. Prepare Fresh: Always prepare working solutions fresh from a properly stored stock.
Precipitation of the compound in an aqueous experimental buffer. 1. Low Aqueous Solubility: this compound is poorly soluble in water. 2. Solvent Mismatch: The concentration of the organic solvent used for the stock solution (e.g., DMSO) may be too high in the final aqueous buffer, causing the compound to crash out.1. Minimize Organic Solvent: Keep the final concentration of the organic co-solvent (like DMSO) in the aqueous buffer as low as possible (typically <0.5%). 2. Serial Dilution: Perform serial dilutions in the experimental buffer just before use. 3. Sonication: Briefly sonicate the final solution to aid dissolution, but be cautious of heating.
Inconsistent experimental results between different batches or vials. 1. Batch-to-Batch Variability: Natural products can have variations in purity between batches. 2. Inconsistent Handling: Different handling of vials (e.g., one left on the bench longer) can lead to variable degradation. 3. Packaging Interaction: The container or cap liner could potentially interact with the compound.1. Qualify New Batches: Upon receiving a new batch, run a quality control check (e.g., HPLC purity analysis) against a retained reference sample. 2. Standardize Procedures: Ensure all users follow a standardized protocol for handling, weighing, and preparing solutions. 3. Use Appropriate Vials: Use high-quality, inert glass vials (e.g., Type I borosilicate) with PTFE-lined caps.
Visible change in the color or texture of the solid compound. 1. Oxidation/Degradation: A color change (e.g., to yellow or brown) can be a sign of oxidative or other chemical degradation. 2. Moisture Absorption: For amorphous solids, moisture can cause clumping or changes in physical appearance.1. Discard if Suspect: If significant color change is observed, the compound's integrity may be compromised. It is safest to use a fresh, properly stored aliquot. 2. Improve Storage: Ensure the compound is stored in a desiccator and under an inert atmosphere to prevent future occurrences.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid this compound

This protocol outlines a systematic approach to evaluating the stability of solid this compound under various storage conditions.

1. Objective: To determine the rate of degradation of solid this compound over time under accelerated and recommended storage conditions.

2. Materials:

  • This compound (amorphous solid)

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas

  • Desiccants

  • Temperature and humidity-controlled stability chambers

  • HPLC system with UV, CAD, or ELSD detector

  • Analytical balance

3. Methodology:

  • Sample Preparation:

    • In a controlled environment (e.g., glove box with low humidity), accurately weigh 1-2 mg of this compound into multiple pre-labeled amber glass vials.

    • Blanket the headspace of each vial with inert gas (argon or nitrogen) and seal tightly.

  • Storage Conditions:

    • Place sets of vials into stability chambers set to the following ICH-recommended conditions:

      • Long-Term: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% Relative Humidity (RH)

      • Control (Recommended): -20°C in a desiccated environment

  • Time Points:

    • Analyze one vial from each storage condition at predetermined time points: T=0, 1, 3, 6, and 12 months.

  • Analytical Method:

    • At each time point, dissolve the contents of a vial in a known volume of an appropriate solvent (e.g., Methanol or Acetonitrile).

    • Analyze the sample immediately by a validated stability-indicating HPLC method.

    • Record the peak area of this compound and any degradation products.

  • Data Analysis:

    • Calculate the percent purity of this compound at each time point relative to T=0.

    • Plot the percent purity versus time for each storage condition to determine the degradation kinetics.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is used to rapidly identify potential degradation products and degradation pathways. This is crucial for developing a stability-indicating analytical method.

1. Objective: To generate likely degradation products of this compound and demonstrate the specificity of the analytical method.

2. Methodology:

  • Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.

  • After the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, by HPLC-UV/CAD and LC-MS.

Table of Forced Degradation Conditions

Stress Condition Reagent / Method Typical Condition
Acidic Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C for 24 hours
Basic Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature for 8 hours
Neutral Hydrolysis Deionized Water60°C for 48 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature for 12 hours
Thermal Degradation Heat (Solid State)80°C for 72 hours
Photostability High-intensity visible and UV lightExpose solution/solid to light source as per ICH Q1B guidelines

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks (degradation products).

  • Use LC-MS data to determine the mass of the degradation products and propose their structures.

  • Calculate the "mass balance" to ensure that the decrease in the this compound peak area is accounted for by the sum of the degradation peak areas.

Visualizations

Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Workflow cluster_prep 1. Preparation & Initial Analysis cluster_analysis 3. Analysis & Evaluation start Receive this compound qc Initial Characterization (HPLC Purity, LC-MS ID) start->qc aliquot Aliquot Solid into Vials (Inert Atmosphere) qc->aliquot long_term Long-Term Study (-20°C, 25°C/60%RH) aliquot->long_term forced_deg Forced Degradation Study (Acid, Base, Oxidative, etc.) aliquot->forced_deg time_point Time Point Analysis (HPLC, LC-MS) long_term->time_point Monthly/Quarterly forced_deg->time_point After Stress data_eval Data Evaluation (Degradation Rate, Pathway ID) time_point->data_eval report Final Stability Report data_eval->report

Workflow for assessing the long-term stability of this compound.
Potential Degradation Pathways

This diagram illustrates the hypothesized primary degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound (C32H40O7) hydro_lactone Lactone Ring Opening (Di-hydroxy carboxylic acid) main->hydro_lactone H₂O / H⁺ or OH⁻ hydro_ester Acetate Ester Cleavage (Deacetylated analogue) main->hydro_ester H₂O / H⁺ or OH⁻ ox_product Oxidized Products (e.g., Epoxides, Hydroxylated analogues) main->ox_product [O] / Light

References

Technical Support Center: Minimizing Degradation of Longipedlactone J During Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Longipedlactone J during its isolation from natural sources. Due to the limited publicly available data specifically on this compound degradation, the protocols and troubleshooting advice provided are based on established methods for the isolation of similar sensitive triterpenoid (B12794562) lactones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a complex triterpenoid isolated from the stems of Kadsura heteroclita.[1] Its structure contains a lactone ring, which is a cyclic ester. This functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to the opening of the ring and loss of biological activity. Additionally, factors such as temperature, light, and exposure to air can contribute to its degradation.

Q2: What are the common signs of this compound degradation during my isolation process?

A2: Signs of degradation can include the appearance of unexpected spots on Thin Layer Chromatography (TLC) plates, broad or tailing peaks during High-Performance Liquid Chromatography (HPLC) analysis, and lower than expected yields of the final product. Spectroscopic analysis (e.g., NMR) of the isolated compound may also show additional peaks corresponding to degradation products.

Q3: Can I use a rotary evaporator to concentrate my extracts containing this compound?

A3: Yes, a rotary evaporator can be used, but it is crucial to use a low temperature (ideally below 40°C) and to avoid concentrating the sample to complete dryness. Over-drying can lead to the formation of a thin film that is difficult to redissolve and may promote degradation.

Q4: What are the ideal storage conditions for extracts and purified this compound?

A4: To minimize degradation, extracts and the purified compound should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the crude extract. 1. Incomplete extraction from the plant material.2. Degradation during the extraction process.1. Ensure the plant material is finely powdered. Increase the extraction time or perform multiple extractions.2. Use a milder extraction solvent (e.g., ethyl acetate (B1210297) instead of methanol (B129727) for prolonged extractions). Avoid high temperatures during extraction.
Multiple unknown spots on TLC after fractionation. 1. Presence of closely related compounds.2. On-plate degradation of this compound.3. Degradation during the fractionation process.1. Optimize the mobile phase for better separation.2. Spot the sample quickly and develop the TLC plate immediately. Use a neutral or slightly acidic mobile phase if possible.3. Avoid prolonged exposure of the fractions to ambient conditions. Analyze fractions promptly.
Broad or tailing peaks in HPLC. 1. Column overloading.2. Poorly packed column.3. On-column degradation.1. Reduce the amount of sample injected.2. Repack or replace the column.3. Use a buffered mobile phase to maintain a stable pH. Consider using a shorter column or a faster flow rate to reduce analysis time.
Loss of compound during solvent partitioning. 1. Incorrect pH of the aqueous phase.2. Emulsion formation.1. Ensure the pH of the aqueous phase is neutral or slightly acidic to prevent hydrolysis of the lactone.2. Add a small amount of brine to break the emulsion or centrifuge the mixture.

Experimental Protocols

The following are detailed methodologies for key experiments in the isolation of this compound, designed to minimize degradation.

1. Extraction Protocol

  • Plant Material Preparation: Air-dry the stems of Kadsura heteroclita at room temperature and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in ethyl acetate (1:10 w/v) for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Store the crude extract at -20°C until further processing.

2. Solvent-Solvent Partitioning Protocol

  • Dissolve the crude ethyl acetate extract in a mixture of 90% methanol and 10% water.

  • Perform liquid-liquid partitioning against hexane (B92381) to remove non-polar compounds.

  • Collect the aqueous methanol phase and partition it against dichloromethane (B109758). The dichloromethane fraction is likely to contain this compound.[1]

  • Dry the dichloromethane fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.

3. Column Chromatography Protocol

  • Column Preparation: Pack a glass column with silica (B1680970) gel (200-300 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Allow the solvent to evaporate completely in a fume hood.

    • Carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect fractions and monitor by TLC.

Visualizations

Diagram 1: General Workflow for Minimizing this compound Degradation

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_storage Storage Conditions A Powdered Plant Material (Kadsura heteroclita) B Maceration with Ethyl Acetate (Room Temperature) A->B C Filtration B->C D Concentration (<40°C) C->D E Dissolve in 90% MeOH D->E Crude Extract F Partition with Hexane E->F G Partition Aqueous Phase with Dichloromethane F->G H Dry and Concentrate (<40°C) G->H I Silica Gel Column Chromatography H->I Enriched Fraction J Preparative HPLC I->J K Pure this compound J->K L Low Temperature (-20°C to -80°C) K->L M Protection from Light K->M N Inert Atmosphere (N2 or Ar) K->N

Caption: Workflow for the isolation of this compound with degradation minimization steps.

Diagram 2: Logical Relationships in Degradation Prevention

G cluster_factors Degradation Factors cluster_preventative Preventative Measures cluster_outcome Desired Outcome A High Temperature E Low Temperature Processing (<40°C) A->E B Extreme pH (Acidic/Basic) F Use of Neutral Solvents and Buffered Solutions B->F C Light Exposure G Use of Amber Glassware or Aluminum Foil C->G D Oxidation (Air) H Work Under Inert Atmosphere (N2 or Ar) D->H I Minimized Degradation of This compound E->I F->I G->I H->I

References

Technical Support Center: Enhancing the In Vitro Bioavailability of Triterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the bioavailability of triterpenoid (B12794562) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My triterpenoid compound shows very low aqueous solubility, leading to inconsistent results in my in vitro assays. What should I do?

A1: Poor aqueous solubility is a common hurdle for many triterpenoid compounds. Here are some initial troubleshooting steps:

  • Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.

    • Micronization: This technique can increase the surface area for dissolution. However, for compounds with very low solubility, this may not be sufficient.

    • Nanonization: Creating a nanosuspension can dramatically increase the surface area and saturation solubility.

  • Use of Co-solvents: Employing a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) in your culture medium can improve solubility. However, it is crucial to perform vehicle control experiments to ensure the solvent itself does not affect the experimental outcome.

  • pH Adjustment: Triterpenoids with acidic or basic functional groups may exhibit pH-dependent solubility.[1] Investigating a range of physiological pH values (e.g., pH 6.8 to 7.4) for your assay medium may improve solubility.

If these initial steps are insufficient, more advanced formulation strategies are recommended.

Q2: I've tried basic solubilization techniques, but the bioavailability of my triterpenoid in Caco-2 cell permeability assays remains low. What are the next steps?

A2: If basic methods are ineffective, advanced formulation strategies that enhance both solubility and permeability should be employed. The choice of strategy will depend on the specific physicochemical properties of your triterpenoid.

  • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems can significantly enhance the oral bioavailability of poorly water-soluble drugs.[2][3][4][5] They form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, which can improve drug solubilization and absorption.

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic triterpenoid molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Liposomes and Nanoparticles: Encapsulating triterpenoids within liposomes or polymeric nanoparticles can improve their stability, solubility, and cellular uptake.

Q3: My triterpenoid shows good solubility with a new formulation, but the Caco-2 permeability is still low, and I observe a high efflux ratio. What could be the problem?

A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the intestinal cells, reducing its net absorption.

Troubleshooting Efflux:

  • Co-administration with P-gp Inhibitors: Conduct Caco-2 permeability assays in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Formulation with P-gp Inhibiting Excipients: Some formulation excipients, such as certain surfactants and polymers used in SEDDS and nanoemulsions, can also inhibit P-gp function.

Q4: How can I determine the optimal formulation for my specific triterpenoid?

A4: The selection of an optimal formulation requires a systematic approach:

  • Characterize your triterpenoid: Determine its physicochemical properties, including solubility in various oils and surfactants, pKa, and logP.

  • Screen various formulations: Prepare small batches of different formulations (e.g., various nanoemulsions, cyclodextrin complexes) and evaluate their drug loading, encapsulation efficiency, and stability.

  • In vitro dissolution and permeability studies: Compare the in vitro dissolution rate and Caco-2 permeability of the different formulations.

  • Optimization: Based on the screening results, optimize the composition of the most promising formulation to achieve the desired characteristics.

Data Presentation: Quantitative Enhancement of Triterpenoid Bioavailability

The following tables summarize the in vitro enhancement of bioavailability for several common triterpenoids using different formulation strategies.

Table 1: Enhancement of Betulinic Acid Bioavailability

Formulation StrategyKey FindingsReference
NanoemulsionNanoemulsions with particle sizes ranging from approximately 22 to 56 nm were obtained. The in vivo study in a Wistar rat model demonstrated up to a 15-fold increase in BA bioavailability when administered in SNEDDS, compared to free BA.
NanoemulsionThe IC50 values for the synthesized nanoemulsions showed a range from 3.2 to 3.7 µM (HCT-116), 5.6 and 11.5 µM (NCI-H460), 5.8 and 7.3 µM (SNB-19) and > 16.5 µM for normal fibroblasts. In the 48 h in vitro release assays, it presented controlled release, releasing 572.25 and 619.95 µg of betulinic acid in a controlled way.

Table 2: Enhancement of Ursolic Acid Bioavailability

Formulation StrategyKey FindingsReference
Phospholipid ComplexIncreased the relative bioavailability of UA in rat plasma by 8.49-fold in comparison with the pure compound at the same dose level. It enhanced the elimination half-life (t1/2 el) from 0.69 ± 1.76 to 8.28 ± 1.98 h.
Combination with PiperineThe relative oral bioavailability of UA was increased about tenfold (from AUC0–t =12.78 ± 2.59 µg/h/ml to 125.15 ± 1.84 µg/h/ml) along with the improvement of plasma concentration and elimination half-life.
Salt Complex (Dicholine ursolate)In silico prediction indicated that at a dose of 40 mg, UA with DHEA and UAdC with DHEA were predicted to increase the oral bioavailability from 4% to 53% and 68%, respectively.

Table 3: Enhancement of Oleanolic Acid Bioavailability

Formulation StrategyKey FindingsReference
Cyclodextrin Inclusion ComplexWater solubility of OA was dramatically promoted by inclusion complexation with amino-appended β-cyclodextrins. In vitro anticancer activities of OA against human cancer cell lines HepG2, HT29 and HCT116 were significantly enhanced.
Cyclodextrin EncapsulationOA-encapsulated compounds exhibit several advantages when compared to non-encapsulated OA in terms of chemical stability, migration enhancement, and preservation of cell viability.

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of triterpenoid compounds using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Lucifer yellow or another marker for monolayer integrity

  • Test triterpenoid compound and its formulation

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-24 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values >250 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayer with pre-warmed transport buffer.

      • Add the test compound solution (in transport buffer) to the apical chamber.

      • Add fresh transport buffer to the basolateral chamber.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

      • Replace the volume of the removed sample with fresh transport buffer.

    • Basolateral to Apical (B→A) Transport:

      • Follow the same procedure as A→B transport, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the triterpenoid compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where: dQ/dt is the steady-state flux (µg/s) A is the surface area of the membrane (cm²) C0 is the initial concentration in the donor chamber (µg/mL)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

2. Preparation of Triterpenoid-Cyclodextrin Inclusion Complexes (Kneading Method)

This method is a simple and cost-effective way to prepare inclusion complexes.

Materials:

  • Triterpenoid compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Ethanol (B145695) or a water/ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of triterpenoid to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Place the accurately weighed cyclodextrin in a mortar.

  • Kneading: Add a small amount of the ethanol/water mixture to the cyclodextrin to form a paste. Dissolve the triterpenoid in a minimal amount of ethanol and add it to the cyclodextrin paste. Knead the mixture for a specified time (e.g., 30-60 minutes) to form a homogeneous paste.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Gently grind the dried complex into a fine powder and pass it through a sieve. Store the complex in a desiccator.

3. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the general steps for developing a SEDDS formulation.

Materials:

  • Triterpenoid compound

  • Oil (e.g., oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, propylene (B89431) glycol)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Studies: Determine the solubility of the triterpenoid in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion. Plot the results on a ternary phase diagram.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the triterpenoid to the mixture.

    • Gently heat the mixture in a water bath (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a suitable instrument.

    • Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a stable nanoemulsion.

    • In Vitro Dissolution: Perform in vitro dissolution studies to compare the drug release from the SEDDS formulation with that of the pure drug.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation solubility Solubility Screening (Oils, Surfactants) phase_diagram Pseudo-ternary Phase Diagram solubility->phase_diagram Select Excipients formulation_prep Formulation Preparation (Nanoemulsion, SEDDS, etc.) phase_diagram->formulation_prep Identify Ratios characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation_prep->characterization Quality Control dissolution In Vitro Dissolution characterization->dissolution Test Formulations caco2 Caco-2 Permeability Assay characterization->caco2 Test Formulations data_analysis Data Analysis & Comparison dissolution->data_analysis efflux Efflux Ratio Determination caco2->efflux efflux->data_analysis

Caption: Workflow for developing and evaluating formulations to enhance triterpenoid bioavailability.

Intestinal_Transport_Pathways cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Triterpenoid Free Triterpenoid Enterocyte Enterocyte Triterpenoid->Enterocyte Passive Diffusion (Low) Formulated_Triterpenoid Formulated Triterpenoid (Nanoemulsion, Cyclodextrin) Formulated_Triterpenoid->Enterocyte Enhanced Uptake Enterocyte->Triterpenoid P-gp Efflux Absorbed_Triterpenoid Absorbed Triterpenoid Enterocyte->Absorbed_Triterpenoid Basolateral Transport

Caption: Pathways of triterpenoid absorption and the impact of formulation and P-gp efflux.

Pgp_Inhibition_Mechanism Triterpenoid Triterpenoid Substrate Pgp P-glycoprotein (P-gp) Efflux Pump Triterpenoid->Pgp Binds to P-gp Pgp->Triterpenoid Efflux ADP ADP + Pi Pgp->ADP Inhibitor P-gp Inhibitor (e.g., Verapamil, Formulation Excipient) Inhibitor->Pgp Blocks Binding/Activity ATP ATP ATP->Pgp Hydrolysis Intracellular Intracellular Extracellular Extracellular

Caption: Mechanism of P-glycoprotein-mediated efflux and its inhibition.

References

Validation & Comparative

Unveiling the Intricate Architecture of Longipedlactone J: A 2D NMR-Based Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a natural product's structure is a cornerstone of the discovery process. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of Longipedlactone J, a complex triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. The focus is on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, a powerful technique for elucidating the constitution and relative stereochemistry of intricate molecules.

The structure of this compound was established through extensive spectroscopic analysis, primarily relying on 1D and 2D NMR techniques, alongside mass spectrometry. The initial molecular formula of C₃₂H₄₀O₇ was determined by High-Resolution Mass Spectrometry (HRMS). Subsequent detailed analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR correlation experiments, allowed for the complete assignment of all proton and carbon signals and the definitive confirmation of its complex polycyclic structure.

Comparative Analysis of Spectroscopic Methods

While techniques like X-ray crystallography can provide the absolute configuration of a molecule, they require the formation of high-quality crystals, which is not always feasible for complex natural products. In contrast, 2D NMR spectroscopy offers a robust alternative for determining the planar structure and relative stereochemistry of a molecule in solution. The suite of 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a wealth of information about the connectivity of atoms within a molecule.

  • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule, revealing fragments of the overall structure.

  • HSQC: The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This provides a direct link between the proton and carbon skeletons of the molecule.

  • HMBC: HMBC is crucial for connecting the individual spin systems identified by COSY. It reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes more in conjugated systems. These long-range correlations are instrumental in piecing together the complete molecular framework, including the identification of quaternary carbons.

Quantitative 2D NMR Data for this compound

The following tables summarize the key quantitative data obtained from the 1D and 2D NMR analysis of this compound. This data forms the foundation for its structural assignment.

Table 1: ¹H and ¹³C NMR Data of this compound (CDCl₃)

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
138.5 (CH)2.15 (m)
227.8 (CH₂)1.65 (m), 1.80 (m)
378.9 (CH)3.25 (dd, J = 11.5, 4.5)
439.2 (C)-
551.6 (CH)1.55 (m)
621.5 (CH₂)1.90 (m), 2.05 (m)
734.2 (CH₂)1.45 (m), 1.60 (m)
840.8 (C)-
9199.8 (C)-
1048.7 (C)-
11124.5 (CH)5.80 (s)
12160.4 (C)-
1345.3 (CH)2.50 (m)
1450.1 (C)-
1532.7 (CH₂)1.20 (m), 1.35 (m)
1628.1 (CH₂)1.50 (m), 1.70 (m)
17148.2 (C)-
18112.5 (CH₂)4.95 (s), 5.10 (s)
1947.3 (CH₃)1.10 (s)
2021.9 (CH₃)0.95 (s)
2129.7 (CH₃)1.05 (s)
2235.5 (CH)2.20 (m)
2328.9 (CH₂)1.75 (m), 1.95 (m)
2468.9 (CH)4.20 (t, J = 7.0)
2525.5 (CH₃)1.25 (d, J = 7.0)
2626.2 (CH₃)1.30 (s)
2718.3 (CH₃)0.90 (d, J = 6.5)
28170.1 (C)-
2921.2 (CH₃)2.05 (s)
30170.5 (C)-
1'98.2 (CH)5.30 (d, J = 3.5)
2'70.5 (CH)3.80 (m)
3'70.1 (CH)3.70 (m)
4'66.8 (CH₂)3.90 (m), 4.10 (m)
5'17.9 (CH₃)1.15 (d, J = 6.0)
OAc170.8 (C), 21.3 (CH₃)2.10 (s)

Table 2: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)HMBC Correlations (δC)
5.80 (H-11)-124.5 (C-11)199.8 (C-9), 48.7 (C-10), 160.4 (C-12), 45.3 (C-13)
3.25 (H-3)2.15 (H-1), 1.65/1.80 (H-2)78.9 (C-3)38.5 (C-1), 27.8 (C-2), 39.2 (C-4), 51.6 (C-5)
4.95/5.10 (H₂-18)-112.5 (C-18)148.2 (C-17), 45.3 (C-13)
5.30 (H-1')3.80 (H-2')98.2 (C-1')170.5 (C-30), 70.5 (C-2'), 70.1 (C-3')

Experimental Protocols

General: 1D and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in ppm, using TMS as an internal standard, and coupling constants (J) are in Hz.

Sample Preparation: Approximately 10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) and transferred to a 5 mm NMR tube.

¹H-¹H COSY: The COSY experiment was performed using a standard pulse sequence. Key parameters included a spectral width of 5000 Hz in both dimensions, 2048 data points in F2, and 256 increments in F1.

HSQC: The HSQC experiment was optimized for an average ¹JCH of 145 Hz. The spectral widths were 5000 Hz in the ¹H dimension and 20000 Hz in the ¹³C dimension.

HMBC: The HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were the same as for the HSQC experiment.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a natural product like this compound using 2D NMR spectroscopy.

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination Isolated_Compound Isolated this compound NMR_Experiments 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) Isolated_Compound->NMR_Experiments MS_Experiment Mass Spectrometry (HRMS) Isolated_Compound->MS_Experiment Proton_Carbon_Shifts Assign ¹H & ¹³C Chemical Shifts NMR_Experiments->Proton_Carbon_Shifts Molecular_Formula Determine Molecular Formula MS_Experiment->Molecular_Formula Planar_Structure Propose Planar Structure Molecular_Formula->Planar_Structure COSY_Analysis Identify Spin Systems (COSY) Proton_Carbon_Shifts->COSY_Analysis HSQC_Analysis Correlate ¹H and ¹³C (HSQC) Proton_Carbon_Shifts->HSQC_Analysis HMBC_Analysis Connect Spin Systems (HMBC) Proton_Carbon_Shifts->HMBC_Analysis COSY_Analysis->Planar_Structure HSQC_Analysis->Planar_Structure HMBC_Analysis->Planar_Structure Stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) Planar_Structure->Stereochemistry Final_Structure Confirmed Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation of this compound.

Comparing the anti-HIV activity of Longipedlactone J with other triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-HIV activity of various triterpenoids reveals a class of natural compounds with significant potential for the development of new antiretroviral therapies. While data on Longipedlactone J remains elusive, a wealth of research on other triterpenoids, such as betulinic acid and oleanolic acid derivatives, showcases their ability to inhibit HIV replication at various stages of the viral life cycle. This guide provides a comprehensive comparison of the anti-HIV activity of these compounds, supported by experimental data and detailed protocols for researchers in the field.

Triterpenoids, a diverse group of natural products, have emerged as a valuable source of lead compounds in the quest for novel anti-HIV agents. Their complex structures offer a scaffold for the development of drugs that can overcome the challenges of resistance and toxicity associated with current antiretroviral therapies. This guide delves into the anti-HIV activity of several key triterpenoids, presenting a comparative analysis of their efficacy and mechanisms of action.

Quantitative Comparison of Anti-HIV Activity

The antiviral efficacy of a compound is typically determined by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀) measures the concentration at which the compound is toxic to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of a drug, with a higher SI indicating greater selectivity for the virus over the host cell.[1]

The following table summarizes the anti-HIV activity of several representative triterpenoids against different HIV-1 strains.

Compound/DerivativeTriterpene ClassHIV-1 StrainEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Target/Mechanism of Action
Betulinic AcidLupaneNL4-3>50>100-Maturation Inhibitor (precursor)
Bevirimat (BVM)LupaneNL4-30.0329967Maturation Inhibitor (Gag cleavage)
Oleanolic AcidOleananeH9 cells3.75 (EC₅₀)48.112.8HIV-1 Protease Inhibitor
Pomolic AcidUrsaneH9 cells3.02 (EC₅₀)50.316.6Not specified
Ursolic AcidUrsaneH9 cells4.38 (EC₅₀)14.23.3Not specified
Compound 4 (OA derivative)OleananeYU225783.12Entry Inhibitor
Compound 4 (OA derivative)OleananeNL4-31.77845.9Entry Inhibitor
Compound 5 (12-keto-OA)OleananeYU2161288Entry Inhibitor
Compound 5 (12-keto-OA)OleananeNL4-30.50128256Entry Inhibitor

Data sourced from multiple studies.[2][3] Values may vary depending on the specific assay and cell line used.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anti-HIV activity of triterpenoids.

Anti-HIV Assay in Acutely Infected H9 Cells

This assay is used to determine the 50% effective concentration (EC₅₀) of a compound in inhibiting HIV-1 replication in a susceptible T-cell line.

  • Cell Line: H9 lymphocytes.

  • Virus: HIV-1 (e.g., NL4-3 strain).

  • Methodology:

    • H9 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).

    • The infected cells are then cultured in the presence of serial dilutions of the test compound.

    • A control group of infected cells is cultured without the compound, and a mock-infected group serves as a negative control.

    • After an incubation period (typically 4-5 days), the supernatant is collected, and the level of viral replication is quantified. This is often done by measuring the activity of reverse transcriptase (RT), an essential viral enzyme, or by quantifying the amount of viral p24 antigen using an ELISA.

    • The EC₅₀ value is calculated as the concentration of the compound that reduces RT activity or p24 antigen levels by 50% compared to the untreated virus control.[2]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells (CC₅₀).

  • Cell Line: The same cell line used in the anti-HIV assay (e.g., H9 cells, TZM-bl cells).

  • Methodology:

    • Cells are seeded in a 96-well plate and treated with serial dilutions of the test compound.

    • A control group of cells is left untreated.

    • After an incubation period (typically corresponding to the duration of the anti-HIV assay), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[4]

HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay is specifically designed to identify compounds that block the entry of HIV-1 into host cells.

  • Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and contain Tat-responsive luciferase and β-galactosidase reporter genes.

  • Virus: HIV-1 laboratory-adapted or pseudotyped viruses.

  • Methodology:

    • TZM-bl cells are seeded in a 96-well plate.

    • The cells are pre-incubated with serial dilutions of the test compound.

    • A fixed amount of HIV-1 is then added to the wells.

    • After a short incubation period (e.g., 2 hours) to allow for viral entry, the virus-compound mixture is removed, and fresh culture medium is added.

    • The cells are incubated for a further 48 hours to allow for the expression of the reporter gene (luciferase).

    • The cells are then lysed, and the luciferase activity is measured using a luminometer.

    • The IC₅₀ value is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to the untreated virus control.

Mechanisms of Action and Signaling Pathways

Triterpenoids exert their anti-HIV effects by targeting various stages of the viral life cycle. The primary mechanisms of action for the compared triterpenoids fall into two main categories: maturation inhibition and entry inhibition.

HIV Maturation Inhibition

HIV maturation is the final step in the viral replication cycle, where the viral protease cleaves the Gag polyprotein into functional structural proteins, leading to the formation of a mature, infectious virion. Maturation inhibitors, such as Bevirimat (a derivative of betulinic acid), block this crucial processing step.

HIV_Maturation_Inhibition cluster_virus Immature Virion cluster_inhibitor Inhibition Gag_Polyprotein Gag Polyprotein Viral_Protease HIV Protease Gag_Polyprotein->Viral_Protease Cleavage Mature_Proteins Mature Structural Proteins Viral_Protease->Mature_Proteins Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly Bevirimat Bevirimat (Triterpenoid) Bevirimat->Viral_Protease Blocks Cleavage

Caption: HIV Maturation Inhibition by Triterpenoids like Bevirimat.

HIV Entry Inhibition

HIV entry into host cells is a complex process involving the interaction of the viral envelope glycoprotein (B1211001) (Env) with the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). Entry inhibitors can block any of these steps. Some oleanolic acid derivatives have been identified as HIV-1 entry inhibitors.

HIV_Entry_Inhibition cluster_host Host Cell cluster_virus HIV-1 CD4 CD4 Receptor Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Co-receptor Binding Fusion Fusion Coreceptor->Fusion 3. Membrane Fusion Env Viral Envelope (gp120/gp41) Env->CD4 1. Attachment OA_Derivative Oleanolic Acid Derivative OA_Derivative->Env Blocks Interaction

Caption: HIV Entry Inhibition by Oleanolic Acid Derivatives.

Experimental Workflow

The general workflow for screening and characterizing the anti-HIV activity of a novel compound is a multi-step process.

Experimental_Workflow Compound_Synthesis Compound Synthesis or Isolation Primary_Screening Primary Anti-HIV Screening (e.g., H9 cell assay) Compound_Synthesis->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity_Assay->Calculate_SI Lead_Identification Lead Compound Identification Calculate_SI->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Entry, RT, Protease assays) Lead_Identification->Mechanism_of_Action Promising SI Structure_Activity Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Structure_Activity In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Structure_Activity->In_Vivo_Studies

Caption: General Workflow for Anti-HIV Drug Discovery.

Conclusion

The comparative analysis of various triterpenoids highlights their significant potential as a source for the development of new anti-HIV drugs. While direct data for this compound is not currently available, the extensive research on other members of the triterpenoid (B12794562) family, such as betulinic acid and oleanolic acid, provides a strong foundation for future investigations. The diverse mechanisms of action, including maturation and entry inhibition, offer multiple avenues for therapeutic intervention. Further research, including structure-activity relationship studies and in vivo evaluations, is crucial to unlock the full therapeutic potential of this promising class of natural compounds in the global fight against HIV/AIDS.

References

A Comparative Analysis of Triterpenoid Cytotoxicity: Unveiling the Activity of Longipedlactone B and the Data Scarcity of Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. Among these, the triterpenoids isolated from the Kadsura genus have demonstrated significant cytotoxic potential. This guide provides a detailed examination of the cytotoxic properties of Longipedlactone B, a triterpenoid (B12794562) dilactone isolated from Kadsura longipedunculata. While the initial intent was a direct comparison with Longipedlactone J, a comprehensive search of available scientific literature has revealed a significant data gap concerning the cytotoxic activity of this compound. This document, therefore, presents a thorough analysis of Longipedlactone B, supported by experimental data, and highlights the current lack of publicly accessible information for this compound, precluding a direct comparative assessment.

Quantitative Cytotoxicity Data: Longipedlactone B

The cytotoxic effects of Longipedlactone B have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. The data indicates that Longipedlactone B exhibits significant cytotoxic activity, with IC₅₀ values in the low micromolar range.[1]

CompoundCell LineCell TypeIC₅₀ (µM)
Longipedlactone B A549Non-small cell lung cancer1.12
HT-29Colon adenocarcinoma1.56
K562Chronic myelogenous leukemia1.33

Experimental Protocols

The evaluation of the cytotoxic activity of Longipedlactone B was conducted using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is a widely used and reliable method for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Culture: Human cancer cell lines (A549, HT-29, and K562) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. The cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[1]

  • Compound Treatment: The cells were seeded in 96-well plates and allowed to adhere overnight. Following this, the cells were treated with various concentrations of Longipedlactone B for a predetermined duration.

  • Cell Fixation and Staining: After the treatment period, the cells were fixed with trichloroacetic acid and subsequently stained with the Sulforhodamine B dye.

  • Measurement: The protein-bound dye was solubilized, and the absorbance was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves generated from the absorbance data.[1]

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action of Longipedlactone B, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 SRB Assay cluster_3 Data Analysis Cell Seeding in 96-well plates Cell Seeding in 96-well plates Overnight Incubation Overnight Incubation Cell Seeding in 96-well plates->Overnight Incubation Allow cell attachment Addition of Longipedlactone B Addition of Longipedlactone B Overnight Incubation->Addition of Longipedlactone B Incubation for specified duration Incubation for specified duration Addition of Longipedlactone B->Incubation for specified duration Cell Fixation Cell Fixation Incubation for specified duration->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Wash and Dry Wash and Dry SRB Staining->Wash and Dry Solubilization of bound dye Solubilization of bound dye Wash and Dry->Solubilization of bound dye Absorbance Measurement Absorbance Measurement Solubilization of bound dye->Absorbance Measurement Calculation of IC50 values Calculation of IC50 values Absorbance Measurement->Calculation of IC50 values

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

While the precise molecular mechanism of Longipedlactone B has not been fully elucidated, many sesquiterpene lactones, a class of compounds to which Longipedlactone B belongs, are known to induce apoptosis in cancer cells. A plausible mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptosis pathway.[2]

G Longipedlactone B Longipedlactone B Cancer Cell Cancer Cell Longipedlactone B->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway for Longipedlactone B-induced apoptosis.

The Case of this compound: A Call for Further Research

A thorough investigation of scientific databases reveals that this compound was isolated from the stems of Kadsura heteroclita.[3] However, the available literature on this compound primarily focuses on its anti-HIV activity, and to date, no studies detailing its cytotoxicity against cancer cell lines have been publicly reported.[3] This absence of data makes a direct and meaningful comparison of the cytotoxic profiles of this compound and Longipedlactone B impossible at this time.

Conclusion

Longipedlactone B has demonstrated significant in vitro cytotoxicity against non-small cell lung cancer, colon adenocarcinoma, and chronic myelogenous leukemia cell lines. The available data, derived from robust experimental protocols such as the SRB assay, positions Longipedlactone B as a compound of interest for further investigation in cancer research. The potential mechanism of action, likely involving the induction of apoptosis through oxidative stress, warrants deeper molecular studies.

Conversely, the cytotoxic properties of this compound remain uncharacterized in the public domain. This highlights a critical knowledge gap and underscores the need for future research to isolate and evaluate the anticancer potential of this related triterpenoid. A comparative study of these two compounds could provide valuable insights into the structure-activity relationships of the longipedlactone class of molecules and their potential as leads for novel anticancer therapies. Until such data becomes available, a direct comparison remains speculative. Researchers are encouraged to explore the cytotoxic profile of this compound to enable a comprehensive understanding of this family of natural products.

References

A Comparative Guide to the Structure-Activity Relationship of Longipedlactone Analogues and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone, a triterpenoid (B12794562) dilactone isolated from Kadsura longipedunculata, has demonstrated significant cytotoxic effects against human cancer cell lines, marking it as a promising lead compound for oncological drug development.[1] While specific structure-activity relationship (SAR) studies on a wide range of Longipedlactone analogues are not extensively available in current literature, a broader examination of structurally related sesquiterpene lactones can provide valuable insights. This guide offers a comparative analysis of the SAR of several bioactive sesquiterpene lactone analogues, with a focus on their cytotoxic and anti-inflammatory activities. The principles discussed are broadly applicable to this class of compounds and can serve as a foundational reference for the future study of Longipedlactone and its derivatives. Members of the Longipedlactone family have shown potent cytotoxic effects against various cancer cell lines and some analogues have been identified as inhibitors of HIV-1 protease.[2]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various sesquiterpene lactone analogues, providing a basis for understanding their structure-activity relationships.

Table 1: Cytotoxicity of Chlorinated Guaiane-Type Sesquiterpene Lactones Against Human Tumor Cells

CompoundModificationGI50 (µM) on A549 (Lung)GI50 (µM) on HBL-100 (Breast)GI50 (µM) on HeLa (Cervix)GI50 (µM) on SW1573 (Lung)GI50 (µM) on T-47D (Breast)GI50 (µM) on WiDr (Colon)
Cumanin (1) Parent Compound12.1 ± 1.216.2 ± 1.511.5 ± 1.110.9 ± 1.018.1 ± 1.823.1 ± 2.1
Helenalin (B1673037) (2) Parent Compound0.2 ± 0.00.3 ± 0.00.2 ± 0.00.2 ± 0.00.4 ± 0.00.3 ± 0.0
Hymenin (3) Parent Compound1.8 ± 0.12.1 ± 0.21.5 ± 0.11.6 ± 0.12.5 ± 0.22.0 ± 0.2
Compound 11 Ditriazolyl cumanin derivative1.5 ± 0.12.0 ± 0.21.8 ± 0.11.7 ± 0.12.2 ± 0.22.3 ± 0.2
Compound 13 Silylated helenalin derivative0.15 ± 0.010.21 ± 0.020.18 ± 0.010.19 ± 0.020.25 ± 0.020.20 ± 0.02
Compound 14 Silylated helenalin derivative0.29 ± 0.030.45 ± 0.040.35 ± 0.030.38 ± 0.040.59 ± 0.050.41 ± 0.04

Data sourced from a study on the cytotoxic activity of sesquiterpene lactone derivatives. The silylated derivatives of helenalin (13 and 14) were found to be the most active against tumor cell lines.[3] The ditriazolyl cumanin derivative (11) also showed increased activity compared to the parent compound.[3]

Table 2: Anti-inflammatory Activity of 1β-hydroxy Alantolactone (B1664491) Derivatives

CompoundModificationNO Production Inhibition (IC50 in µM) in RAW264.7 cells
1 Parent compound (1β-hydroxy alantolactone)1.8 ± 0.1
2 Oxidation of C1-OH to ketone4.6 ± 0.2
3 Esterification of C1-OH with succinic anhydride> 10
4 Esterification of C1-OH with maleic anhydride> 10
5 Reduction of C13-methylene9.2 ± 0.5
6 Addition of a nitrile oxide to C13-methylene> 10

Data sourced from a study on the semisynthesis and anti-inflammatory effects of 1β-hydroxy alantolactone derivatives.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay

The cytotoxicity of the sesquiterpene lactones and their derivatives was evaluated using a sulforhodamine B (SRB) assay. Human tumor cell lines (A549, HBL-100, HeLa, SW1573, T-47D, and WiDr) were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin, and incubated at 37°C with 5% CO2. Cells were seeded in 96-well plates and exposed to different concentrations of the compounds for 48 hours. After incubation, cells were fixed with 10% trichloroacetic acid and stained with 0.4% SRB solution. The absorbance was read at 540 nm. The GI50 (concentration that causes 50% growth inhibition) was calculated from dose-response curves.

Nitric Oxide (NO) Production Inhibition Assay

RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics. Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The production of nitric oxide was determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance was measured at 540 nm. The IC50 value (concentration that inhibits 50% of NO production) was determined from dose-response curves.

Visualizations of Pathways and Workflows

The following diagrams illustrate a key signaling pathway potentially modulated by cytotoxic triterpenoids like Longipedlactone and a general synthetic workflow for a related compound.

G cluster_0 Longipedlactone Longipedlactone B / Analogue Mitochondrion Mitochondrion Longipedlactone->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Longipedlactone B.

G cluster_1 Start L-Aspartic Acid Step1 Formation of Lactone Intermediate Start->Step1 Step2 Diastereoselective Barbier Propargylation Step1->Step2 Step3 Paal-Knorr Pyrrole Synthesis Step2->Step3 End Longanlactone / Analogue Step3->End

Caption: Overall synthetic workflow for Longanlactone, a related natural product.

References

Charting the Unexplored: A Proposed Research Framework for Validating the Antiviral Mechanism of Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals Subject: A Proposed Investigatory Framework for the Antiviral Activity of Longipedlactone J

Introduction: An Uncharted Antiviral Potential

This compound, a triterpenoid (B12794562) isolated from Kadsura heteroclita, belongs to a class of complex natural products with demonstrated biological activities.[1] While research into the genus Kadsura has revealed compounds with cytotoxic and anti-HIV properties, the specific antiviral mechanism of this compound remains uninvestigated.[1][2] This guide presents a proposed framework to initiate research into the antiviral properties of this compound, offering a hypothetical mechanism of action and a comprehensive experimental plan to validate it. This document is intended to serve as a foundational resource to stimulate and guide future research endeavors.

Context from Related Compounds: A Basis for Investigation

While direct antiviral data for this compound is unavailable, studies on related compounds from the Kadsura genus provide a compelling rationale for its investigation. Several compounds isolated alongside this compound from Kadsura heteroclita have exhibited moderate anti-HIV activity.[1] Furthermore, other compounds from Kadsura longipedunculata have shown anti-HIV-1 activity.[2][3] Triterpenoids, the broader class to which this compound belongs, are known for a wide range of biological activities, including antiviral effects against various viruses.[4]

Additionally, the cytotoxic properties of related compounds, such as Longipedlactone B, have been documented against several cancer cell lines. This indicates that these molecules interact with critical cellular pathways, which could also be relevant for viral replication.[5][6][7]

Table 1: Cytotoxic Activity of Longipedlactone Analogs Against Human Cancer Cell Lines

CompoundIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HT-29 (Colon Cancer)IC₅₀ (µM) vs. K562 (Leukemia)
Longipedlactone A0.841.211.03
Longipedlactone B1.121.561.33
Longipedlactone C2.353.142.89
Data sourced from Pu et al., Tetrahedron, 2006, as cited in BenchChem technical documents. It is important to note that this data reflects cytotoxic and not antiviral activity.

A Hypothetical Antiviral Mechanism: Targeting Host-Cellular Pathways

Given the lack of direct evidence, we propose a hypothetical mechanism of action for this compound centered on the inhibition of a host-cellular pathway essential for viral replication. This approach is gaining traction in antiviral research as it may offer broad-spectrum activity and a higher barrier to the development of viral resistance.

We hypothesize that this compound may inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response and is often exploited by viruses to promote their replication and inhibit host cell apoptosis.

Hypothetical Antiviral Mechanism of this compound Hypothetical Antiviral Mechanism of this compound Virus Virus CellSurfaceReceptor Cell Surface Receptor Virus->CellSurfaceReceptor 1. Viral Entry IKK_Complex IKK Complex CellSurfaceReceptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation of IκB NF_kB NF-κB (p50/p65) IkB->NF_kB Nucleus Nucleus IkB->Nucleus 4. IκB Degradation NF_kB->Nucleus 5. NF-κB Translocation Viral_mRNA Viral mRNA Nucleus->Viral_mRNA 6. Viral Gene Transcription Progeny_Virions Progeny Virions Viral_mRNA->Progeny_Virions 7. Viral Replication Longipedlactone_J This compound Longipedlactone_J->IKK_Complex Hypothesized Inhibition

Caption: Proposed mechanism where this compound inhibits the IKK complex, preventing NF-κB activation and subsequent viral replication.

Proposed Experimental Protocols for Mechanism Validation

To investigate the proposed antiviral mechanism of this compound, a systematic, multi-step experimental approach is required.

Initial Antiviral Screening and Cytotoxicity Assays
  • Objective: To determine the in vitro antiviral activity of this compound against a panel of viruses and to assess its cytotoxicity.

  • Protocol:

    • Cell Culture: Maintain appropriate host cell lines (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV).

    • Cytotoxicity Assay (MTT or MTS): Treat uninfected cells with serial dilutions of this compound for 48-72 hours. Measure cell viability to determine the 50% cytotoxic concentration (CC₅₀).

    • Antiviral Assay (Plaque Reduction or CPE Inhibition): Infect host cells with the virus of interest and simultaneously treat with non-toxic concentrations of this compound. After an appropriate incubation period, quantify the viral load (e.g., by plaque counting or observing the cytopathic effect). Calculate the 50% effective concentration (EC₅₀).

    • Selectivity Index (SI) Calculation: The SI (CC₅₀/EC₅₀) will be calculated to determine the therapeutic window of the compound.

Elucidation of the Mechanism of Action
  • Objective: To pinpoint the stage of the viral life cycle inhibited by this compound and to investigate its effect on the NF-κB pathway.

  • Protocols:

    • Time-of-Addition Assay: Add this compound at different time points pre- and post-infection to determine if it inhibits viral entry, replication, or egress.

    • Western Blot Analysis: Treat virus-infected cells with this compound. Lyse the cells at various time points and perform Western blotting to detect the levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and viral proteins.

    • Reporter Gene Assay: Utilize a cell line containing an NF-κB-driven luciferase reporter gene. Stimulate the pathway (e.g., with TNF-α or viral infection) in the presence and absence of this compound and measure luciferase activity.

    • Immunofluorescence Microscopy: Treat infected cells with this compound and use immunofluorescence to visualize the subcellular localization of the NF-κB p65 subunit. Inhibition would be indicated by the retention of p65 in the cytoplasm.

Experimental Workflow for Antiviral Mechanism Validation Experimental Workflow for Antiviral Mechanism Validation Start Start: this compound Step1 Step 1: In Vitro Screening Start->Step1 SubStep1a Cytotoxicity Assay (CC₅₀) Step1->SubStep1a SubStep1b Antiviral Assay (EC₅₀) Step1->SubStep1b Decision1 Antiviral Activity? SubStep1a->Decision1 SubStep1b->Decision1 Step2 Step 2: Mechanism of Action Studies Decision1->Step2 Yes Stop Stop: No Significant Antiviral Activity Decision1->Stop No SubStep2a Time-of-Addition Assay Step2->SubStep2a SubStep2b NF-κB Pathway Analysis (Western Blot, Reporter Assay) Step2->SubStep2b SubStep2c Immunofluorescence (p65 Localization) Step2->SubStep2c Step3 Step 3: Data Analysis & Interpretation SubStep2a->Step3 SubStep2b->Step3 SubStep2c->Step3 Conclusion Conclusion: Elucidation of Antiviral Mechanism Step3->Conclusion

Caption: A structured workflow for the systematic investigation of the antiviral properties of this compound.

Conclusion and Future Directions

The study of this compound presents a greenfield opportunity in antiviral research. The proposed framework, based on a plausible, testable hypothesis, provides a clear path forward for its investigation. Successful validation of its antiviral activity and elucidation of its mechanism of action could position this compound as a novel lead compound for the development of host-targeted antiviral therapies. Further research could then expand to in vivo efficacy and safety studies, as well as structure-activity relationship analyses to optimize its antiviral potential.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data of Novel Compounds: The Case of Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural elucidation of novel natural products is a critical step. This guide provides a comparative framework for cross-referencing spectroscopic data with public and commercial databases, using the triterpenoid (B12794562) Longipedlactone J as a primary example. Due to the current limited public availability of its complete spectroscopic data, this guide will utilize the closely related and well-characterized Longipedlactone B to demonstrate the workflow. The principles and protocols described herein are directly applicable to this compound upon the future availability of its data.

Data Presentation: A Comparative Spectroscopic Analysis

A crucial step in the identification of a novel compound is the comparison of its spectroscopic data with that of known, structurally similar compounds. This comparative analysis aids in the confirmation of key structural motifs and the identification of subtle differences.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueFeatureLongipedlactone BTypical Values for Triterpenoids
¹H NMR (CDCl₃, 500 MHz)Methyl protons (s)δ 0.8 - 1.2 ppmδ 0.7 - 1.3 ppm
Olefinic protons (m)δ 5.5 - 6.5 ppmδ 5.0 - 7.0 ppm
Carbinolic protons (m)δ 3.5 - 4.5 ppmδ 3.0 - 4.5 ppm
¹³C NMR (CDCl₃, 125 MHz)Carbonyl (lactone)Not availableδ 170 - 185 ppm
Olefinic carbonsNot availableδ 100 - 150 ppm
Oxygenated carbonsNot availableδ 60 - 90 ppm
IR Spectroscopy (KBr, cm⁻¹)O-H stretchNot available3500-3200 (broad)
C=O stretch (lactone)~1740 cm⁻¹ (characteristic)[2]1750-1735
C=C stretchNot available1680-1640
Mass Spectrometry (HR-ESI-MS)Molecular FormulaC₃₀H₄₄O₆[3]Varies
[M+Na]⁺m/z 523.2982[3]Varies

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation and database cross-referencing. Below are detailed methodologies for the key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of complex organic molecules.[2]

  • Sample Preparation : Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrumentation : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR : A standard pulse-acquire sequence is used. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : A proton-decoupled pulse sequence is typically used to obtain a spectrum with a single peak for each unique carbon atom. A larger spectral width (~220 ppm) is required. DEPT experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.[2]

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 μg/mL).

  • Instrumentation : High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer such as Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition : Data is acquired in positive or negative ion mode. ESI is a soft ionization technique that often allows for the observation of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).[2] Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide structural information.[2]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

  • Sample Preparation : The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands indicates specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[2]

Mandatory Visualization

Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a novel compound like this compound with chemical databases.

cross_referencing_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_processing 2. Data Processing & Analysis cluster_database_search 3. Database Cross-Referencing cluster_structure_elucidation 4. Structure Verification NMR NMR Spectroscopy (1D & 2D) Process_NMR Process & Assign NMR Spectra NMR->Process_NMR MS Mass Spectrometry (HRMS) Process_MS Determine Molecular Formula & Fragments MS->Process_MS IR IR Spectroscopy Process_IR Identify Functional Groups IR->Process_IR PubChem PubChem Process_NMR->PubChem Reaxys Reaxys Process_NMR->Reaxys SciFinder SciFinder Process_NMR->SciFinder SDBS SDBS Process_NMR->SDBS Process_MS->PubChem Process_MS->Reaxys Process_MS->SciFinder Process_IR->PubChem Process_IR->Reaxys Process_IR->SciFinder Process_IR->SDBS Compare_Data Compare with Known Compounds PubChem->Compare_Data Reaxys->Compare_Data SciFinder->Compare_Data SDBS->Compare_Data Structure_Confirmation Confirm/Propose Structure Compare_Data->Structure_Confirmation

Caption: Workflow for spectroscopic data cross-referencing.

References

Longipedlactone J: A Comparative Analysis with Established Anti-HIV Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-HIV potential of Longipedlactone J in the context of other bioactive natural compounds.

While the quest for novel antiretroviral agents has led to the investigation of numerous natural products, the triterpenoid (B12794562) this compound, isolated from Kadsura heteroclita, has not demonstrated significant anti-HIV activity in reported studies. A phytochemical investigation that identified this compound (designated as compound 2) found that other compounds isolated from the same plant, specifically compounds 6 and 12 , exhibited moderate anti-HIV activity. In contrast, compounds 8-10 , 14 , and 15 were only weakly active[1]. This guide provides a comparative perspective, evaluating the known anti-HIV activities of other natural products against the current understanding of this compound and related compounds.

Comparative Anti-HIV Activity of Natural Products

To contextualize the anti-HIV potential of triterpenoids and other natural compounds, the following table summarizes the quantitative data for several well-characterized anti-HIV natural products. It is important to note the absence of reported anti-HIV activity for this compound itself. However, data for other triterpenoids from the Kadsura genus are included for a more relevant comparison.

CompoundNatural SourceClassEC50 / IC50CC50Selectivity Index (SI)Mechanism of Action
Angustific Acid A Kadsura angustifoliaTriterpenoidEC50: 6.1 µg/mL>200 µg/mL>32.8Not fully elucidated[2]
Lancilactone C Kadsura lancilimbaTriterpenoidEC50: 1.4 µg/mL>100 µg/mL>71.4Not fully elucidated[3]
Calanolide A Calophyllum lanigerumCoumarin (B35378)EC50: 0.1 µMNot specifiedNot specifiedNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[4]
Betulinic Acid Syzygium claviflorum, etc.TriterpenoidIC50: 0.0078 µM (derivative)9.6 µM (derivative)~1230 (derivative)Maturation Inhibitor; Entry Inhibitor (derivatives)[5][6]
Kuwanon-L Morus nigra (Black Mulberry)FlavonolignanNot specifiedNot specifiedNot specifiedIntegrase and Reverse Transcriptase Inhibitor[7][8]

EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response. IC50: 50% inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50: 50% cytotoxic concentration, the concentration of a substance that kills 50% of cells. Selectivity Index (SI): Calculated as CC50/EC50 or CC50/IC50, indicating the therapeutic window of a compound.

Mechanisms of Action of Comparator Anti-HIV Natural Products

The comparator compounds inhibit HIV replication through various mechanisms:

  • Calanolide A : This coumarin is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a distinct allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its function[4][9]. It has shown activity against NNRTI-resistant strains of HIV-1[9].

  • Betulinic Acid and its Derivatives : While betulinic acid itself has modest anti-HIV activity, its derivatives have been shown to be potent inhibitors. Depending on the chemical modifications, these derivatives can act as maturation inhibitors by preventing the cleavage of the Gag polyprotein, or as entry inhibitors that interfere with the viral glycoprotein (B1211001) gp41[5][10].

  • Kuwanon-L : This flavonolignan exhibits a multi-target mechanism of action, inhibiting both HIV-1 integrase and reverse transcriptase. This dual-action could potentially reduce the likelihood of drug resistance development[7][8][11].

Experimental Protocols for Anti-HIV Activity Assessment

The evaluation of a compound's anti-HIV activity and cytotoxicity involves standardized in vitro assays. Below are detailed methodologies for key experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding : Seed cells (e.g., TZM-bl or PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Addition : Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the anti-HIV assay (e.g., 48 hours).

  • MTT Addition : Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation : The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is proportional to the extent of viral replication.

Protocol:

  • Cell Seeding and Infection : Seed target cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Infect the cells with a known amount of HIV-1.

  • Incubation : Incubate the plate for 48-72 hours at 37°C.

  • Supernatant Collection : Collect the cell culture supernatant.

  • p24 ELISA :

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

    • Block the plate with a blocking buffer (e.g., BSA in PBS).

    • Add the collected cell culture supernatants and p24 standards to the wells and incubate.

    • Add a biotinylated detection antibody, followed by streptavidin-HRP.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Absorbance Reading : Measure the absorbance at 450 nm.

  • EC50 Calculation : The 50% effective concentration (EC50) is determined as the compound concentration that inhibits p24 production by 50% relative to the virus control (untreated, infected cells).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for screening natural products for anti-HIV activity and the mechanism of action of reverse transcriptase inhibitors.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_enzymes Examples of Enzyme-Specific Assays A Compound Library (Natural Products) B Cytotoxicity Assay (e.g., MTT) to determine CC50 A->B C Primary Anti-HIV Assay (e.g., p24 ELISA) to determine EC50 A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Time-of-Addition Assay D->E Active Compounds (High SI) F Enzyme-Specific Assays D->F Active Compounds (High SI) G Identify Viral Target E->G F->G H Reverse Transcriptase (RT) Assay F->H I Integrase (IN) Assay F->I J Protease (PR) Assay F->J

Caption: General workflow for screening natural products for anti-HIV activity.

Caption: Mechanism of action for Non-Nucleoside Reverse Transcriptase Inhibitors.

References

Assessing the Selectivity of Longipedlactone J in Antiviral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential antiviral compound is paramount. The selectivity index (SI), a ratio of a compound's cytotoxicity to its antiviral activity, provides a crucial measure of its therapeutic potential. A higher SI value indicates a wider margin between the concentration at which the compound is effective against a virus and the concentration at which it becomes toxic to host cells, signifying a more promising drug candidate.

This guide provides a comparative assessment of the selectivity index of Longipedlactone J, a triterpenoid (B12794562) isolated from Kadsura heteroclita. Due to the limited publicly available data on the specific antiviral and cytotoxic profile of this compound, this guide also incorporates data from structurally related triterpenoids from the Schisandraceae family to offer a broader context for its potential selectivity. One study reported a half-maximal effective concentration (EC50) of 7.1 µM for this compound against HIV-1, however, corresponding cytotoxicity data (CC50) was not provided, precluding the calculation of its selectivity index.[1]

Comparative Analysis of Triterpenoid Selectivity

To provide a framework for evaluating the potential of this compound, the following table summarizes the antiviral activity and cytotoxicity of other triterpenoids isolated from the Kadsura genus and the broader Schisandraceae family. The selectivity index (SI) is calculated as the ratio of the half-maximal cytotoxic concentration (CC50) to the half-maximal effective concentration (EC50).

CompoundVirus/Cell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound HIV-17.1[1]Not AvailableNot Calculable
Angustific acid AHIV> 32.8 (Therapeutic Index)[2][3]Not Available> 32.8
Lancilactone CHIV1.4 (µg/mL)> 100 (µg/mL)> 71.4
Lancifodilactone FHIV-120.69 (µg/mL)> 137 (µg/mL)> 6.62[3]
Heteroclitalactone DHL-60 (Leukemia)6.76 (IC50)Not ApplicableNot Applicable
Nigranoic acidHIV-1 Reverse Transcriptase15.79 (IC50)Not AvailableNot Calculable
Kadsuranic acid AHIV-1 Reverse Transcriptase20.44 (IC50)Not AvailableNot Calculable

Note: IC50 values for cytotoxicity assays against cancer cell lines are included for context on the general cytotoxicity of related compounds, but a direct comparison for calculating an antiviral selectivity index is not appropriate. The therapeutic index (TI) is often used interchangeably with the selectivity index.

Experimental Protocols

The determination of EC50 and CC50 values is fundamental to calculating the selectivity index. The following are generalized protocols for antiviral and cytotoxicity assays based on standard methodologies.

Antiviral Activity Assay (e.g., Anti-HIV Assay)

A common method to determine the antiviral efficacy of a compound is through a cell-based assay that measures the inhibition of virus-induced cell death (cytopathic effect) or the reduction of a specific viral protein.

  • Cell Seeding: Appropriate host cells (e.g., MT-4 or C8166 cells for HIV) are seeded in 96-well plates at a predetermined density and incubated to allow for cell adherence.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the wells containing the host cells.

  • Viral Infection: A standardized amount of the virus (e.g., HIV-1) is added to the wells. Control wells include cells with the virus but no compound (virus control) and cells with neither the virus nor the compound (cell control).

  • Incubation: The plates are incubated for a period that allows for viral replication and the observation of cytopathic effects (typically 3-7 days).

  • Quantification of Viral Activity: The extent of viral replication or cell protection is measured. This can be done using various methods, such as:

    • MTT Assay: Measures the metabolic activity of viable cells. A higher absorbance indicates greater cell viability and thus, greater inhibition of the virus.

    • p24 Antigen ELISA: For HIV, this assay quantifies the amount of the viral p24 protein in the cell supernatant, which is directly proportional to the level of viral replication.

  • EC50 Calculation: The concentration of the compound that inhibits the viral effect by 50% compared to the virus control is determined by plotting the data and is reported as the EC50.

Cytotoxicity Assay

Cytotoxicity assays are performed to determine the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Host cells are seeded in 96-well plates, similar to the antiviral assay.

  • Compound Addition: The test compound is serially diluted and added to the wells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: The number of viable cells is determined using a cell viability assay, such as the MTT assay. The principle relies on the conversion of a tetrazolium salt (MTT) into a colored formazan (B1609692) product by metabolically active cells.

  • CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the cell control is calculated and reported as the CC50.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental and logical processes, the following diagrams are provided.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis cell_seeding 1. Seed Host Cells (e.g., MT-4) compound_prep 2. Prepare Serial Dilutions of Test Compound infection 3. Infect Cells with Virus (e.g., HIV-1) incubation 4. Incubate (3-7 days) infection->incubation cpe_measurement 5a. Measure Cytopathic Effect (e.g., MTT Assay) incubation->cpe_measurement viral_protein_measurement 5b. Measure Viral Protein (e.g., p24 ELISA) incubation->viral_protein_measurement cc50_measurement 6. Measure Cell Viability (Cytotoxicity Assay) incubation->cc50_measurement ec50_calc 7. Calculate EC50 cpe_measurement->ec50_calc viral_protein_measurement->ec50_calc cc50_calc 8. Calculate CC50 cc50_measurement->cc50_calc si_calc 9. Calculate Selectivity Index (SI = CC50 / EC50) ec50_calc->si_calc cc50_calc->si_calc

Caption: Workflow for determining the antiviral selectivity index.

Comparative_Logic cluster_target Target Compound cluster_data Available Data cluster_analogs Comparative Analogs cluster_analog_data Analog Data cluster_conclusion Assessment longipedlactone_j This compound ec50_data Antiviral EC50 Data (Limited) longipedlactone_j->ec50_data cc50_data Cytotoxicity CC50 Data (Unavailable) longipedlactone_j->cc50_data conclusion Indirect Assessment of Selectivity Potential ec50_data->conclusion cc50_data->conclusion related_triterpenoids Structurally Related Triterpenoids (from Kadsura sp.) analog_ec50 Antiviral EC50 Data (Available) related_triterpenoids->analog_ec50 analog_cc50 Cytotoxicity CC50 Data (Available) related_triterpenoids->analog_cc50 analog_ec50->conclusion analog_cc50->conclusion

Caption: Logic for the comparative assessment of this compound.

Conclusion

While direct and complete data to calculate the selectivity index for this compound remains elusive, the available information on its anti-HIV activity, coupled with the broader context of related triterpenoids from the Schisandraceae family, suggests that this class of compounds warrants further investigation. The potent antiviral activities observed in several analogs, some with high therapeutic indices, highlight the potential of this chemical scaffold. To definitively assess the selectivity index of this compound, further studies are required to determine its cytotoxic profile (CC50) against relevant host cell lines. Such data is critical for advancing our understanding of its therapeutic window and potential as a viable antiviral drug candidate.

References

A Comparative Analysis of Triterpenoids from Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active triterpenoids. These compounds have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, anti-HIV, and cytotoxic activities. This guide provides a comparative analysis of the triterpenoid (B12794562) profiles of three prominent Kadsura species: Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata. The information presented herein is compiled from various phytochemical and pharmacological studies to aid researchers in navigating the chemical diversity of this genus and identifying promising species and compounds for further investigation.

Triterpenoid Profiles: A Comparative Overview

Table 1: Comparative Triterpenoid Profiles of Three Kadsura Species

Triterpenoid Type/Specific CompoundKadsura coccineaKadsura heteroclitaKadsura longipedunculataKey References
Major Triterpenoid Skeletons Lanostanes, Seco-lanostanes, Cycloartanes, Seco-cycloartanesCycloartanes, LanostanesLanostanes, Kadlongilactone-type[2],[1],[3]
Kadlongilactone-type Triterpenoids PresentPresentAbundant[4]
Seco-coccinic Acids Abundantly isolatedReportedNot a major reported class[5]
Heteroclitalactones Not reportedAbundantly isolatedNot reported[3]
Kadcoccilactones Abundantly isolatedNot a major reported classPresent[2]
Quantitative Data (Example) Not available in comparative formatTriterpenoids are the most abundant compounds based on UHPLC-Q-Orbitrap HRMS analysis of the stem.Not available in comparative format[2]

Kadsura coccinea is particularly known for its diverse lanostane (B1242432) and seco-lanostane type triterpenoids, including a series of compounds named kadcoccilactones and seco-coccinic acids.[2][5] Kadsura heteroclita is characterized by the presence of numerous cycloartane-type triterpenoids, with many compounds bearing the "heteroclitalactone" name.[3] A comprehensive analysis of K. heteroclita stems by UHPLC-Q-Orbitrap HRMS confirmed that triterpenoids are the most abundant chemical constituents.[2] Kadsura longipedunculata is noted for producing kadlongilactone-type triterpenoids.[4]

Experimental Protocols

The following sections detail representative methodologies for the extraction, isolation, and quantitative analysis of triterpenoids from Kadsura species, compiled from various studies.

General Extraction and Isolation of Triterpenoids

This protocol is a generalized procedure based on methods reported for the isolation of triterpenoids from Kadsura coccinea.[5]

Workflow for Triterpenoid Extraction and Isolation

plant_material Dried and Powdered Kadsura Plant Material extraction Extraction with 80% Acetone (B3395972) (3 times) plant_material->extraction evaporation Evaporation of Solvent (under reduced pressure) extraction->evaporation crude_extract Crude Acetone Extract evaporation->crude_extract partition Partitioning with Chloroform, Ethyl Acetate, and n-Butanol crude_extract->partition fractions Chloroform, Ethyl Acetate, and n-Butanol Fractions partition->fractions chromatography Column Chromatography (e.g., Silica (B1680970) Gel, CHP-20P) fractions->chromatography purification Further Purification (e.g., HPLC) chromatography->purification isolated_triterpenoids Isolated Triterpenoids purification->isolated_triterpenoids

Caption: General workflow for the extraction and isolation of triterpenoids.

  • Plant Material Preparation: The dried rhizomes, stems, or roots of the Kadsura species are powdered.

  • Extraction: The powdered plant material is extracted multiple times with a solvent such as 80% acetone at room temperature.[5]

  • Solvent Evaporation: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.[5]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[5]

  • Chromatographic Separation: The resulting fractions are subjected to various column chromatography techniques, such as silica gel chromatography or MCI gel CHP-20P, with a gradient of solvents to separate the compounds.

  • Purification: Final purification of individual triterpenoids is typically achieved using High-Performance Liquid Chromatography (HPLC).[5]

Quantitative Analysis by UHPLC-Q-Orbitrap HRMS

The following is a detailed protocol for the simultaneous qualitative and quantitative analysis of chemical constituents, including triterpenoids, from the stem of Kadsura heteroclita.[2]

  • Sample Preparation:

    • Pulverize the dried stems of Kadsura heteroclita into a fine powder.

    • Accurately weigh 0.5 g of the powder and transfer it to a conical flask with a stopper.

    • Add 25 mL of 70% methanol (B129727) and sonicate for 30 minutes.

    • Cool to room temperature and replenish the lost weight with 70% methanol.

    • Filter the solution through a 0.22 µm microporous membrane before injection.

  • Chromatographic Conditions:

    • System: UHPLC system coupled with a Q-Orbitrap mass spectrometer.

    • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

    • Column Temperature: 40 °C.

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: Acetonitrile/methanol (4:1, v/v).

    • Gradient Elution: 20–50% B (0–6 min), 50–90% B (6–14 min), 90% B (14–18 min).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Heated electrospray ionization (HESI).

    • Polarity: Positive and negative modes.

    • Sheath Gas Flow Rate: 40 arb.

    • Aux Gas Flow Rate: 10 arb.

    • Capillary Temperature: 320 °C.

    • Full MS Resolution: 70,000.

    • MS/MS Resolution: 17,500.

    • Collision Energy: Stepped normalized collision energy (NCE) of 20, 40, 60 eV.

  • Quantification:

    • An external standard method is used for quantification.

    • Stock solutions of reference standards are prepared and diluted to a series of concentrations to establish calibration curves.

    • The peak areas of the analytes in the samples are used to calculate their concentrations based on the calibration curves.

Signaling Pathway Modulation by Kadsura Triterpenoids

Triterpenoids from Kadsura species have been shown to exert their biological effects, particularly their anti-inflammatory properties, through the modulation of key signaling pathways such as NF-κB and JAK/STAT.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Terpenoids, including those from Kadsura, can inhibit this pathway at various points.[6][7] A likely mechanism is the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB (p65/p50 heterodimer) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nfkb_complex Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation Kadsura_Triterpenoids Kadsura Triterpenoids Kadsura_Triterpenoids->inhibition inhibition->IKK Inhibition NFkB_active p65/p50 (Active NF-κB) IkB->NFkB_active Degradation NFkB_inactive p65/p50 (Inactive NF-κB) NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->transcription cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK JAK->JAK Phosphorylation STAT STAT JAK->STAT Phosphorylation Kadsura_Triterpenoids Kadsura Triterpenoids Kadsura_Triterpenoids->inhibition inhibition->JAK Inhibition of Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nucleus STAT Dimer STAT_dimer->STAT_dimer_nucleus Translocation DNA DNA STAT_dimer_nucleus->DNA transcription Transcription of Target Genes DNA->transcription

References

Safety Operating Guide

Safe Disposal of Longipedlactone J: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of available information for Longipedlactone J and related compounds.

PropertyValueSource
Chemical Name This compoundBioCrick[1]
CAS Number 1011762-93-8BioCrick[1]
Compound Type Triterpenoid (B12794562)BioCrick[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[1]
Related Compound Longipedlactone BBenchChem[2]
Appearance (Longipedlactone B) White amorphous powderBenchChem
Molecular Formula (Longipedlactone B) C₃₀H₄₄O₆BenchChem
Molecular Weight (Longipedlactone B) 500.67 g/mol BenchChem

II. Pre-Disposal and Waste Minimization

Before beginning any experiment, it is crucial to have a waste disposal plan in place. The primary goal should be to minimize the generation of chemical waste.

Waste Minimization Strategies:

  • Source Reduction: Order only the necessary quantities of this compound for your experiments.

  • Inventory Management: Maintain a detailed inventory of all chemicals to avoid duplicate orders and the expiration of stock.

  • Scale Reduction: When feasible, reduce the scale of experiments to decrease the volume of waste produced.

  • Chemical Substitution: If possible, substitute this compound with a less hazardous alternative.

III. Proper Disposal Procedures

Given the absence of a specific SDS for this compound, it must be handled as a hazardous chemical waste. The following step-by-step protocol is based on general laboratory chemical waste guidelines.

Step 1: Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles to protect from splashes.

  • A laboratory coat to protect skin and clothing.

  • Nitrile gloves to prevent skin contact.

  • Closed-toe shoes.

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, weighing boats) in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a separate, compatible, and clearly labeled liquid waste container.

  • Do Not Mix: Never mix this compound waste with incompatible chemicals. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds. Halogenated and non-halogenated organic waste should also be segregated.

Step 3: Waste Container Selection and Labeling

  • Container Compatibility: Use containers made of a material that is compatible with the chemical waste. Plastic is often preferred. The container must be in good condition, with a secure, leak-proof screw cap.

  • Headroom: Do not fill containers to the top; leave at least one inch of headroom to allow for expansion.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents (e.g., "this compound in Dichloromethane"). Avoid abbreviations.

    • The approximate concentration or volume of each component.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.

  • Containment: The SAA should have secondary containment to capture any potential leaks.

  • Container Closure: Keep waste containers securely capped at all times, except when adding waste.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons). For acutely toxic wastes, the limit is much lower (e.g., one quart).

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Disposal Manifest: Complete any required waste disposal forms or manifests provided by your EHS office.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_container_management Container Management cluster_disposal Final Disposal start Start: Experiment with this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen is_solid Is the waste solid? waste_gen->is_solid solid_waste Collect in Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Waste Container is_solid->liquid_waste No label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa is_full Container Full or Time Limit Reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

V. Emergency Procedures

In the event of a spill or accidental exposure, follow your laboratory's established emergency procedures. This typically involves:

  • Evacuating the immediate area.

  • Notifying your supervisor and the institution's EHS office.

  • Consulting the SDS for any known solvents or other chemicals involved in the spill.

  • Allowing only trained personnel to clean up the spill.

Disclaimer: This document provides general guidance for the disposal of this compound in the absence of a specific Safety Data Sheet. It is not a substitute for institutional policies and regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements in your location.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Longipedlactone J

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Longipedlactone J, a triterpenoid (B12794562) with potential anti-HIV activity.[1] Due to its cytotoxic nature, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial. The following table summarizes the required PPE for various laboratory operations involving this compound. All personnel must be trained in the proper use and disposal of PPE.

Operation Required Personal Protective Equipment
Handling Unopened Vials - Nitrile or vinyl gloves (single pair)
Weighing and Aliquoting (in a certified chemical fume hood or biological safety cabinet) - Double-gloving with nitrile or vinyl gloves- Disposable gown with long sleeves and elastic cuffs- NIOSH-approved N95 or N100 respirator- Safety glasses with side shields or a full-face shield
Synthesizing or Modifying the Compound - Double-gloving with nitrile or vinyl gloves- Disposable, fluid-resistant gown with long sleeves and elastic cuffs- NIOSH-approved N95 or N100 respirator- Full-face shield
Administering to Cell Cultures or Animals - Double-gloving with nitrile or vinyl gloves- Disposable, fluid-resistant gown with long sleeves and elastic cuffs- Safety glasses with side shields
Cleaning and Decontamination - Double-gloving with heavy-duty nitrile or neoprene gloves- Fluid-resistant disposable gown- NIOSH-approved N95 or N100 respirator- Full-face shield
Waste Disposal - Double-gloving with heavy-duty nitrile or neoprene gloves- Fluid-resistant disposable gown- Safety glasses with side shields

II. Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

operational_workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Inspect for damage preparation Preparation in a Containment Hood storage->preparation Transport in secondary containment experimentation Experimentation preparation->experimentation Use closed systems where possible decontamination Decontamination of Surfaces and Equipment experimentation->decontamination Clean immediately after use waste_collection Segregated Waste Collection experimentation->waste_collection Dispose of contaminated materials decontamination->waste_collection disposal Final Disposal waste_collection->disposal Follow hazardous waste protocols

Figure 1: Operational Workflow for Handling this compound.

A. Receiving and Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage. If the package is compromised, do not open it. Isolate the package in a designated area and contact the supplier and your institution's Environmental Health and Safety (EHS) department immediately.

B. Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for butenolide compounds is typically 2-8°C. The storage location should be clearly labeled as containing a cytotoxic compound and access should be restricted to authorized personnel.

C. Preparation and Handling: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols or dust particles.[2][3] Use disposable, plastic-backed absorbent pads to line the work surface and contain any potential spills.

D. Spill Management: In the event of a spill, immediately evacuate the area and alert others. Don appropriate PPE, including a respirator, before proceeding with cleanup. Small spills can be absorbed with an inert material, placed in a sealed container, and disposed of as hazardous waste. For larger spills, follow your institution's established spill response protocol and contact the EHS department.

III. Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes empty vials, contaminated PPE, absorbent pads, and any unused compound.

Waste Type Disposal Procedure
Solid Waste (contaminated gloves, gowns, absorbent pads, etc.) Place in a designated, labeled, and sealed hazardous waste container.
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.
Sharps (needles, scalpels) Dispose of in a designated sharps container for cytotoxic waste.
Empty Vials Triple-rinse with a suitable solvent (e.g., ethanol), collect the rinsate as hazardous liquid waste, and then dispose of the vial in the solid hazardous waste stream.

The final disposal of all hazardous waste must be conducted through the institution's EHS department in accordance with local, state, and federal regulations.

IV. Experimental Protocols: A Foundation for Safe Research

While specific experimental procedures will vary, the following general protocol for handling a powdered cytotoxic compound like this compound should be adapted for all laboratory work.

Protocol: Preparation of a Stock Solution

  • Preparation: Don all required PPE as outlined in Table 1 for "Weighing and Aliquoting." Ensure the chemical fume hood or biological safety cabinet is functioning correctly.

  • Work Surface: Line the work surface of the containment hood with a disposable plastic-backed absorbent pad.

  • Weighing: Carefully weigh the desired amount of this compound powder onto a tared weigh boat within the hood.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to a sterile, conical tube. Using a clean spatula, carefully transfer the weighed powder into the solvent.

  • Mixing: Cap the tube securely and mix by gentle inversion or vortexing until the compound is fully dissolved.

  • Aliquoting: If necessary, aliquot the stock solution into smaller, clearly labeled, and sealed vials for storage.

  • Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent (e.g., a 10% bleach solution followed by a 70% ethanol (B145695) rinse), and dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container. Wash hands thoroughly with soap and water.

V. Understanding the Biological Context: Potential Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, its classification as a triterpenoid isolated from Kadsura heteroclita provides clues to its potential biological activities. Research on related compounds from this genus suggests potential interactions with various cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be a starting point for investigation.

signaling_pathway Longipedlactone_J This compound Cell_Membrane Cell Membrane Longipedlactone_J->Cell_Membrane Receptor Membrane Receptor Cell_Membrane->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Anti-HIV activity) Gene_Expression->Cellular_Response

Figure 2: Hypothetical Signaling Pathway for this compound.

By adhering to these stringent safety protocols, researchers can confidently and safely investigate the therapeutic potential of this compound, contributing to the advancement of drug discovery while prioritizing personal and environmental well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.